Cyanine7 hydrazide
Beschreibung
Eigenschaften
CAS-Nummer |
2183440-61-9 |
|---|---|
Molekularformel |
C37H48Cl2N4O |
Molekulargewicht |
635.72 |
IUPAC-Name |
N/A |
SMILES |
CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(N[NH3+])=O)C5=CC=CC=C51.[2Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine7 hydrazide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
chemical structure and molecular weight of Cyanine7 hydrazide
An In-depth Technical Guide to Cyanine7 Hydrazide for Researchers and Drug Development Professionals
Introduction
Cyanine7 (Cy7®) hydrazide is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development.[1][2] Its utility stems from its emission in the NIR spectrum (approximately 750-800 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio.[3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cyanine7 hydrazide, with a focus on practical, field-proven insights for its effective use in experimental workflows.
Cyanine dyes, in general, are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[4] The length of this chain dictates the dye's absorption and emission wavelengths. For Cyanine7, the heptamethine chain pushes its spectral properties into the NIR region, making it ideal for in vivo imaging.[3][5] The hydrazide functional group provides a reactive handle for the covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones).[1][6]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Cyanine7 hydrazide is crucial for its proper handling, storage, and application in labeling protocols.
Chemical Structure
The core structure of Cyanine7 hydrazide features a rigidized polymethine chain, often incorporating a six-membered ring, which enhances the quantum yield compared to its non-rigidized counterparts.[7] The hydrazide moiety (-NH-NH2) is attached to the cyanine core, enabling its specific reactivity.
Below is a representation of the general chemical structure of a Cyanine7 hydrazide molecule.
Caption: Generalized structure of Cyanine7 hydrazide.
Molecular Formula and Weight
The molecular weight of Cyanine7 hydrazide can vary depending on the specific counter-ion present. It is essential to refer to the manufacturer's specifications for the exact value.
| Property | Value | Source |
| Molecular Formula | C37H48Cl2N4O | [7] |
| Molecular Weight | 635.70 g/mol (without anion) | [3][7] |
| Alternate Molecular Weight | 924.92 g/mol | [1] |
Note: The discrepancy in molecular weight likely arises from different salt forms of the dye. Researchers should always use the molecular weight provided by the supplier for accurate concentration calculations.
Physical Properties
| Property | Description | Source |
| Appearance | Dark green solid/powder | [2][7] |
| Solubility | Good solubility in polar organic solvents like DMF and DMSO; moderate in water and alcohols. | [7] |
| Storage Conditions | Store at -20°C, protected from light and moisture. Can be transported at room temperature for short periods. | [7][8] |
Spectral Properties
The NIR spectral characteristics of Cyanine7 hydrazide are central to its utility in biological imaging.
| Property | Value | Source |
| Excitation Maximum (λex) | ~750 - 756 nm | [2][3] |
| Emission Maximum (λem) | ~775 - 780 nm | [3] |
| Extinction Coefficient | >200,000 M⁻¹cm⁻¹ | [5] |
| Quantum Yield | High, enhanced by rigidized structure | [7] |
Reactivity and Mechanism of Action
The hydrazide group of Cyanine7 hydrazide reacts specifically with aldehydes and ketones to form a stable hydrazone bond.[6][7] This reaction is a nucleophilic addition where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon.[9][10]
This carbonyl-specific reactivity is particularly useful for labeling glycoproteins.[6][8] The cis-diol groups on the sugar moieties of glycoproteins can be oxidized using a mild oxidizing agent like sodium periodate (NaIO₄) to generate aldehyde groups.[5][6] These newly formed aldehydes then serve as reactive sites for conjugation with Cyanine7 hydrazide.
Caption: Workflow for labeling glycoproteins with Cyanine7 hydrazide.
Applications in Research and Drug Development
The unique properties of Cyanine7 hydrazide make it a versatile tool for a range of applications:
-
In Vivo Imaging: Its NIR fluorescence allows for deep tissue imaging in animal models, making it invaluable for tracking drug delivery vehicles, monitoring disease progression, and assessing therapeutic efficacy.[1][3][5]
-
Glycoprotein Labeling and Detection: The specific reactivity towards periodate-oxidized glycoproteins enables the selective labeling and visualization of this important class of proteins.[7][8] This is particularly useful for studying antibodies, which are often glycosylated in their Fc region.[5]
-
Fluorescence Microscopy and Flow Cytometry: Cy7-labeled biomolecules can be used in various fluorescence-based assays to identify and quantify cells, or to visualize the subcellular localization of the labeled molecule.[3][11]
-
Nucleic Acid and Peptide Labeling: While primarily used for glycoproteins, Cyanine7 hydrazide can also be used to label other biomolecules that either naturally possess or can be modified to contain a carbonyl group.[1][12]
Experimental Protocols
The following are generalized protocols. It is crucial to optimize reaction conditions for each specific biomolecule.
Protocol 1: Labeling of Glycoproteins
This protocol details the generation of aldehydes on a glycoprotein followed by conjugation with Cyanine7 hydrazide.
Materials:
-
Glycoprotein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution
-
Cyanine7 hydrazide dissolved in DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer.
-
Add freshly prepared sodium periodate solution to a final concentration of 5-10 mM.[5]
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol.
-
Remove excess periodate and by-products by desalting or dialysis against the reaction buffer.
-
-
Labeling with Cyanine7 Hydrazide:
-
Prepare a stock solution of Cyanine7 hydrazide (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a molar excess of the Cyanine7 hydrazide solution to the oxidized glycoprotein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Conjugate:
-
Remove unreacted dye by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein, which can be identified by measuring absorbance at 280 nm (for protein) and ~750 nm (for Cy7 dye).
-
Protocol 2: Labeling of Carboxyl-Containing Molecules
This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry to couple Cyanine7 hydrazide to a molecule with a carboxyl group.
Materials:
-
Molecule with a carboxyl group
-
EDC and N-hydroxysuccinimide (NHS)
-
Cyanine7 hydrazide
-
Activation buffer (e.g., 0.1 M MES, pH 5.5)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activation of the Carboxyl Group:
-
Dissolve the carboxyl-containing molecule in the activation buffer.
-
Add EDC and NHS to activate the carboxyl groups to form an NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling with Cyanine7 Hydrazide:
-
Add Cyanine7 hydrazide to the activated molecule solution.
-
Adjust the pH to 7.2-7.5.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate as described in Protocol 1.
-
Conclusion
Cyanine7 hydrazide is a powerful near-infrared fluorescent probe with significant applications in life sciences and drug development. Its high quantum yield, photostability, and specific reactivity with carbonyl groups make it an excellent choice for labeling and tracking biomolecules, particularly glycoproteins, in both in vitro and in vivo systems. By understanding its chemical properties and following optimized labeling protocols, researchers can effectively leverage Cyanine7 hydrazide to gain deeper insights into complex biological processes.
References
-
Interchim. (n.d.). CYanine Hydrazide. Retrieved from [Link]
- Shmanai, V. V., et al. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 91(2), 263-277.
- Glembockyte, V., et al. (2021). Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications.
-
LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]
- Google Patents. (n.d.). WO2015064786A1 - Cyanine dye for labeling biomolecules and method for preparing same.
-
AxisPharm. (n.d.). Cyanine Dyes - Biomolecule Labeling. Retrieved from [Link]
-
Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
- Wang, L., et al. (2025, October 7). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society, 147(42), 18365–18372.
- Fodor, K., et al. (2020). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry, 18(3), 453-460.
-
AxisPharm. (n.d.). Cyanine7 Dye. Retrieved from [Link]
Sources
- 1. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Cyanine7 Dye | AxisPharm [axispharm.com]
- 4. Cyanine Dyes - Biomolecule Labeling | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 11. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Near-Infrared Fluorescence Properties and Site-Specific Bioconjugation of Cyanine7 Hydrazide: A Technical Guide
Executive Summary
The transition from visible-light fluorophores to near-infrared (NIR) imaging has revolutionized in vivo diagnostics and deep-tissue analysis. Cyanine7 (Cy7) is a premier heptamethine cyanine dye that emits in the NIR-I window, offering superior tissue penetration and minimal background autofluorescence ([1]). When functionalized as a hydrazide, Cy7 becomes a powerful, chemoselective probe for carbonyl groups (aldehydes and ketones). This whitepaper provides an in-depth mechanistic analysis of Cy7 hydrazide, detailing its photophysical properties and providing a self-validating, step-by-step protocol for the site-directed labeling of glycoproteins.
Photophysical Superiority of Cyanine7
The core structure of Cy7 is characterized by a polymethine bridged chain that facilitates extended electron delocalization ([2]). Modern Cy7 hydrazide derivatives often incorporate a six-membered carbocyclic ring into the heptamethine chain. This rigidization restricts non-radiative decay pathways (such as bond rotation), thereby increasing the quantum yield by approximately 20% compared to non-rigidized parent structures ([3]).
Quantitative Photophysical Data
The following table summarizes the critical optical properties that make Cy7 hydrazide an optimal choice for high-sensitivity assays.
| Parameter | Value | Mechanistic / Practical Significance |
| Absorption Max ( | 749 – 756 nm | Excitation in the NIR-I window avoids absorption by hemoglobin and water ([4],[5]). |
| Emission Max ( | 776 – 779 nm | Deep tissue penetration with minimal biological autofluorescence ([4], [5]). |
| Extinction Coefficient | 100,000 – 250,000 M⁻¹cm⁻¹ | Extremely bright; enables detection of nanomolar quantities visually and via CCD detectors ([4], [5]). |
| Quantum Yield ( | ~0.30 | High efficiency of converting absorbed light to emitted fluorescence ([5]). |
| Reactive Group | Hydrazide (-NH-NH₂) | Chemoselective for carbonyls (aldehydes/ketones) yielding stable hydrazones ([3]). |
The Chemical Rationale: Why Hydrazide Bioconjugation?
In traditional bioconjugation, N-Hydroxysuccinimide (NHS) esters are used to target primary amines (e.g., lysine residues). However, lysines are abundant and frequently located within the active sites of proteins or the complementarity-determining regions (CDRs) of antibodies. Random amine labeling often leads to steric hindrance and a catastrophic loss of immunoreactivity.
The Hydrazide Advantage:
Hydrazide groups (-NH-NH₂) act as
Workflow of site-directed glycoprotein bioconjugation using Cyanine7 hydrazide.
Experimental Methodology: Site-Directed Antibody Labeling
This protocol is designed as a self-validating system. Every buffer choice and incubation condition is engineered to maximize yield while preventing off-target reactions.
Step 1: Periodate Oxidation of Carbohydrates
-
Preparation: Dissolve the antibody at 2–5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Oxidation: Add cold, freshly prepared sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.
-
Incubation: Protect from light and incubate at 4°C for 30 minutes.
Causality Check: Oxidation with periodate is most efficient in acidic conditions ([6]). A pH of 5.5 restricts oxidation strictly to vicinal diols, preventing the off-target oxidation of sensitive amino acids like methionine. The reaction is kept in the dark because NaIO₄ is light-sensitive.
Step 2: Quenching and Desalting
-
Purification: Immediately pass the reaction mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M sodium acetate buffer, pH 5.5.
Causality Check: Unreacted periodate must be removed immediately. Failure to do so will result in the over-oxidation of the protein and the oxidative destruction of the Cy7 hydrazide dye in the next step. Avoid amine-containing buffers (like Tris or Glycine) because their primary amines will form reversible Schiff bases with your newly generated aldehydes, outcompeting the hydrazide dye.
Step 3: Hydrazone Conjugation
-
Dye Preparation: Reconstitute Cyanine7 hydrazide in anhydrous DMSO to a stock concentration of 10–50 mM ([5]).
-
Conjugation: Add a 10- to 20-fold molar excess of Cy7 hydrazide to the oxidized protein.
-
Incubation: Incubate at room temperature for 2 to 12 hours under constant agitation in the dark.
Causality Check: Hydrazone formation is an acid-catalyzed process. Maintaining the pH between 5.5 and 6.0 protonates the carbonyl oxygen, significantly increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.
Step 4: Purification and Stabilization
-
Final Polish: Purify the Cy7-labeled conjugate via gel filtration or dialysis against neutral Phosphate-Buffered Saline (PBS, pH 7.4).
Causality Check: Shifting the pH to 7.4 serves two purposes: it stabilizes the native structure of the antibody and it effectively halts the acid-catalyzed reversibility of the hydrazone bond, locking the fluorophore in place.
Validation: Calculating the Degree of Labeling (DOL)
To ensure the trustworthiness of your conjugate, you must empirically validate the Degree of Labeling (DOL). Because Cy7 has a massive extinction coefficient, even minor labeling will yield a strong signal.
Measure the absorbance of the purified conjugate at 280 nm (
1. Calculate actual protein concentration:
2. Calculate DOL (moles of dye per mole of protein):
An optimal DOL for in vivo imaging is typically between 1.5 and 3.0. Higher ratios may lead to fluorescence quenching due to dye stacking, while lower ratios will result in a poor signal-to-noise ratio during deep tissue imaging.
References[6] Title: CYanine Hydrazide - Interchim | Source: interchim.fr | URL:https://www.interchim.fr/ft/L/LQV050.pdf[3] Title: Cyanine7 hydrazide | CAS#:2183440-61-9 | Source: lumiprobe.com | URL:https://www.lumiprobe.com/p/cy7-hydrazide[2] Title: cyanine | MedChemExpress (MCE) Life Science Reagents | Source: medchemexpress.com | URL:https://www.medchemexpress.com/Targets/cyanine.html[1] Title: Cyanine7 Dye - AxisPharm | Source: axispharm.com | URL:https://axispharm.com/product-category/cyanine-dyes/cyanine7-dye/[4] Title: Fluorescent Dye 749-C7 Hydrazide(U0222) - Abnova | Source: abnova.com | URL:https://www.abnova.com/en-global/product/product/U0222[5] Title: Cyanine 7 hydrazide[equivalent to Cy7® hydrazide] | AAT Bioquest | Source: aatbio.com | URL:https://www.aatbio.com/products/cyanine-7-hydrazide-equivalent-to-cy7-hydrazide
Sources
Harnessing Cyanine7 Hydrazide for Near-Infrared Imaging: Photophysics, Extinction Coefficient, and Site-Specific Bioconjugation
Executive Summary
In the realm of preclinical imaging, targeted drug development, and flow cytometry, Near-Infrared (NIR) fluorophores are indispensable due to their deep tissue penetration and minimal autofluorescence background. Cyanine7 (Cy7) hydrazide stands out as a premier NIR dye, characterized by an exceptionally high molar extinction coefficient (~250,000 M⁻¹cm⁻¹ at 750 nm)[1]. This whitepaper provides a comprehensive technical breakdown of Cy7 hydrazide's photophysical properties, the mechanistic rationale behind its high absorptivity, and self-validating protocols for site-specific glycoprotein labeling.
Photophysical Foundations: The Significance of the Extinction Coefficient
The molar extinction coefficient (
The Causality of High Absorptivity:
The Cy7 core features a heptamethine bridge—a long, conjugated polymethine chain connecting two indolenine rings. This extended
In practical terms, an
Quantitative Data Summary
Table 1: Key Photophysical Properties of Cyanine7 Hydrazide
| Parameter | Value | Mechanistic Implication |
| Absorption Maximum ( | ~750 nm | Optimal for deep tissue penetration (NIR-I window)[1]. |
| Emission Maximum ( | ~773 nm | Stokes shift of ~23 nm; minimizes excitation/emission overlap[5]. |
| Molar Extinction Coefficient ( | 250,000 M⁻¹cm⁻¹ | Ensures ultra-high brightness and sensitivity at low concentrations[1]. |
| Correction Factor ( | 0.036 | Required for accurate protein concentration determination post-labeling[1]. |
| Reactive Moiety | Hydrazide (-NH-NH₂) | Enables covalent hydrazone linkage with aldehydes/ketones[6]. |
Mechanistic Chemistry: Why Hydrazide?
Standard amine-reactive dyes (like NHS esters) label proteins randomly at lysine residues. In antibodies, this random conjugation can sterically hinder the complementarity-determining regions (CDRs), reducing antigen-binding affinity. Hydrazide chemistry offers a site-specific alternative.
By mildly oxidizing the carbohydrate moieties (cis-diols) natively present on the Fc region of antibodies using sodium periodate (NaIO₄), reactive aldehydes are generated. The hydrazide group of Cy7 then acts as a strong nucleophile, attacking the aldehyde carbon to form a stable hydrazone bond[6]. This ensures the fluorophore is anchored exclusively to the glycosylated Fc region, fully preserving the antibody's biological function.
Workflow for site-specific NIR labeling of antibodies using Cy7 hydrazide.
Experimental Protocol: Site-Specific Labeling Workflow
This protocol is engineered as a self-validating system, ensuring that each step maintains the structural integrity of the biomolecule while maximizing conjugation efficiency.
Step 1: Periodate Oxidation of Glycans
-
Buffer Exchange: Dissolve the glycoprotein (e.g., IgG) at 2-5 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5. Causality: Acidic pH prevents unwanted side reactions and is optimal for the subsequent hydrazone formation.
-
Oxidation: Add a freshly prepared aqueous solution of Sodium Periodate (NaIO₄) to achieve a final concentration of 10 mM.
-
Incubation: React for 30 minutes at 4°C in the dark. Causality: The 4°C temperature and dark conditions prevent the over-oxidation of sensitive amino acids (e.g., methionine) and the photodecomposition of periodate.
-
Quenching: Add glycerol to a final concentration of 15 mM for 5 minutes to consume unreacted NaIO₄.
-
Desalting: Purify the aldehyde-modified protein using a size-exclusion spin column equilibrated with 0.1 M Sodium Acetate buffer, pH 5.5.
Step 2: Cy7 Hydrazide Conjugation
-
Dye Preparation: Reconstitute Cy7 hydrazide in anhydrous DMSO to a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the dye prior to conjugation[1].
-
Conjugation: Add a 10- to 20-fold molar excess of Cy7 hydrazide to the oxidized protein.
-
Incubation: Mix gently and incubate at room temperature for 2 hours in the dark.
-
Purification: Remove unbound dye using a desalting column (e.g., Sephadex G-25) equilibrated in 1X PBS (pH 7.4). The labeled conjugate will elute first.
Self-Validating Protocol: Determining the Degree of Labeling (DOL)
To ensure batch-to-batch reproducibility, the DOL must be empirically verified. The massive extinction coefficient of Cy7 (250,000 M⁻¹cm⁻¹ at 750 nm) allows for precise quantification using the Beer-Lambert Law (
Self-validating calculation logic for determining the Degree of Labeling (DOL).
Methodology for DOL Calculation:
-
Spectrophotometry: Blank a UV-Vis spectrophotometer with 1X PBS. Measure the absorbance of the purified conjugate at 280 nm (
) and 750 nm ( ). -
Dye Concentration: Calculate the molarity of Cy7 using its extinction coefficient[1]:
(where d is the path length in cm) -
Protein Concentration: Correct the
reading for the dye's inherent absorbance at 280 nm using the correction factor (CF = 0.036)[1]: (For typical IgG, ) -
Final DOL: Divide
by . A target DOL of 1.5 to 3.0 is optimal; higher ratios may lead to fluorescence self-quenching due to the close proximity of multiple Cy7 molecules.
By adhering to these principles, researchers can leverage the robust extinction coefficient of Cy7 hydrazide to engineer highly sensitive, site-specific probes that maintain absolute biological fidelity.
References
-
Cy7 DBCO - AxisPharm[Link]
Sources
Mastering Near-Infrared Bioconjugation: A Technical Guide to Cyanine7 Hydrazide Solvation and Labeling Protocols
Executive Summary
The deployment of near-infrared (NIR) fluorophores is a cornerstone of modern in vivo imaging and advanced flow cytometry. Among these, Cyanine7 (Cy7) hydrazide stands out as a highly reactive, carbonyl-specific probe used to label oxidized glycoproteins, saccharides, and antibodies[1]. However, a critical failure point in bioconjugation workflows lies in the misunderstanding of the dye's solvation dynamics.
This whitepaper provides an in-depth mechanistic analysis of the solubility profile of non-sulfonated Cyanine7 hydrazide in water versus Dimethyl Sulfoxide (DMSO). By establishing a causality-driven framework for solvent selection, this guide equips researchers with self-validating protocols to maximize labeling efficiency while preserving biomolecular integrity.
The Chemical Anatomy of Cyanine7 Hydrazide
To understand the solubility of Cy7 hydrazide, one must examine its molecular architecture. The dye consists of two bulky indolenine rings connected by a highly conjugated heptamethine bridge.
-
The Hydrophobic Core: In its standard (non-sulfonated) form, the extensive
-conjugated system and lack of highly polar functional groups render the molecule highly hydrophobic. -
The Reactive Moiety: The terminal hydrazide group (
) is a nucleophile designed to form stable covalent hydrazone bonds with aldehydes and ketones—typically generated via the periodate oxidation of cis-diols on carbohydrate residues[2].
Solvation Dynamics: Water vs. DMSO
The choice of solvent dictates the photophysical stability and chemical availability of the dye.
The Aqueous Challenge: Aggregation and Quenching
Non-sulfonated Cy7 hydrazide exhibits moderate to poor solubility in purely aqueous environments[2]. When introduced directly into water or standard biological buffers (like PBS), the hydrophobic indolenine rings and polymethine chain undergo
The DMSO Advantage: Polar Aprotic Solvation
Dimethyl Sulfoxide (DMSO) is the mandatory solvent for preparing Cy7 hydrazide stock solutions[3]. As a polar aprotic solvent, DMSO possesses a high dielectric constant and a strong dipole moment. The oxygen atom in DMSO solvates the hydrazide moiety, while the methyl groups interact favorably with the hydrophobic cyanine core.
-
Causality in Protocol Design: By dissolving the dry dye powder in anhydrous DMSO, researchers ensure complete molecular dispersion. The lack of acidic protons in DMSO also prevents premature hydrolysis or protonation of the nucleophilic hydrazide group, ensuring maximum reactivity when later introduced to the target aldehyde.
Data Presentation: Comparative Solvation Profiles
| Physicochemical Property | Cyanine7 Hydrazide (Non-Sulfonated) | Sulfo-Cyanine7 Hydrazide (Alternative) |
| Aqueous Solubility | Poor/Moderate (Prone to aggregation)[2] | Excellent (Freely soluble in water) |
| DMSO / DMF Solubility | Excellent (Optimal for stock solutions)[2] | Good |
| Stock Solution Prep | 10–50 mM in anhydrous DMSO[4] | 10–50 mM in Water or Buffer |
| Final Labeling Buffer | Aqueous buffer with < 5-10% final DMSO | 100% Aqueous buffer |
| Primary Application | Standard labeling, organic-tolerant targets | Highly sensitive proteins, strict in vivo prep |
Standardized Workflow for Glycoprotein Labeling
The following self-validating protocol details the labeling of a glycoprotein (e.g., an antibody) using Cy7 hydrazide. The core logic relies on compartmentalizing the organic and aqueous phases until the final ligation step.
Caption: Step-by-step bioconjugation workflow integrating aqueous protein oxidation and DMSO dye solvation.
Step-by-Step Methodology
Phase 1: Periodate Oxidation of the Glycoprotein
-
Buffer Exchange: Prepare the glycoprotein at 2–5 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5. Rationale: Acidic conditions optimize the specific oxidation of cis-diols to aldehydes while minimizing off-target oxidation of amino acid side chains[4].
-
Oxidation: Add cold Sodium Meta-periodate (
) to a final concentration of 1–10 mM. Protect from light and incubate at 4°C for 30 minutes. -
Quenching & Cleanup: Add glycerol (to 15 mM final) to quench unreacted periodate. Remove small molecules via a desalting column (e.g., Sephadex G-25) pre-equilibrated with the coupling buffer (e.g., PBS, pH 7.2–7.4).
Phase 2: Preparation of the Cy7 Hydrazide Stock 4. Solvation: Dissolve the lyophilized Cy7 hydrazide powder in high-quality, anhydrous DMSO to achieve a concentration of 10 to 50 mM[3][4]. 5. Validation: Visually inspect the solution. It should be a deep, clear green/blue liquid with zero particulate matter. Note: Once reconstituted in DMSO, the stock should be used immediately or aliquoted and stored at -20°C in a desiccator to prevent moisture ingress.
Phase 3: The Ligation Interface 6. Coupling: Add the Cy7-DMSO stock to the oxidized protein solution at a 10- to 50-fold molar excess of dye to protein. 7. Critical Control: Ensure the volume of the DMSO stock added does not exceed 5% of the total reaction volume. Rationale: Exceeding 5-10% DMSO in an aqueous protein solution can induce rapid protein denaturation and cause the hydrophobic Cy7 dye to crash out of solution, ruining the conjugation[3]. 8. Incubation: Incubate the mixture for 2 hours at room temperature under continuous, gentle agitation, protected from light[4].
Phase 4: Purification 9. Free Dye Removal: Pass the reaction mixture through a size-exclusion chromatography (SEC) column or utilize dialysis against standard PBS to remove unreacted Cy7 hydrazide. The labeled protein will elute first.
Troubleshooting & Optimization
-
Issue: Dye Precipitation Upon Addition to Protein.
-
Cause: The final DMSO concentration was too high, or the aqueous buffer was too cold, reducing the solubility threshold.
-
Solution: Warm the aqueous buffer to room temperature before adding the dye. If precipitation persists, switch to the Sulfo-Cyanine7 hydrazide derivative, which contains sulfonate groups that guarantee 100% aqueous solubility without the need for DMSO co-solvents[4].
-
-
Issue: Low Degree of Labeling (DoL).
-
Cause: Incomplete oxidation of the glycoprotein, or hydrolysis of the hydrazide stock due to water contamination in the DMSO.
-
Solution: Always use strictly anhydrous, sealed DMSO for stock preparation. Verify the presence of aldehydes on the protein post-oxidation using a colorimetric assay (e.g., Purpald assay) before adding the dye.
-
References
-
Interchim. CYanine Hydrazide Technical Sheet. Retrieved from:[Link]
Sources
difference between Cyanine7 hydrazide and Cyanine7 NHS ester
Precision Near-Infrared Labeling: A Technical Whitepaper on Cyanine7 Hydrazide vs. Cyanine7 NHS Ester
Near-infrared (NIR) fluorescence imaging (700–900 nm) is a cornerstone of modern in vivo diagnostics, surgical navigation, and drug development. Operating in the NIR window minimizes tissue autofluorescence and maximizes photon penetration depth [[1]](). Cyanine7 (Cy7) is a premier heptamethine fluorophore designed for this application. Its rigidized central polymethine chain—featuring a six-membered ring—restricts rotational freedom, reducing non-radiative decay via cis-trans isomerization. This structural reinforcement increases the fluorescence quantum yield by 20% compared to its non-rigidized parent structure [[2]]().
However, the success of a Cy7-based probe hinges entirely on bioconjugation chemistry. This guide dissects the mechanistic differences, causal logic, and self-validating protocols for two primary reactive derivatives: Cyanine7 Hydrazide and Cyanine7 NHS Ester.
Chemical and Photophysical Profiling
While both derivatives share the same rigidized Cy7 core, their reactive moieties dictate their application and the resulting bioconjugate stability.
-
Cyanine7 NHS Ester: Contains an N-hydroxysuccinimide (NHS) leaving group. It reacts rapidly with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) at slightly alkaline pH to form a highly stable, irreversible amide bond 3.
-
Cyanine7 Hydrazide: Contains a nucleophilic hydrazine derivative. It reacts with carbonyl groups (aldehydes and ketones) at mildly acidic pH to form a hydrazone linkage 2. This is particularly useful for labeling glycoproteins after the sodium periodate-mediated oxidation of cis-diols into reactive aldehydes 4.
Table 1: Quantitative Comparison of Cy7 Reactive Derivatives
| Property | Cyanine7 Hydrazide | Cyanine7 NHS Ester |
| Target Functional Group | Carbonyls (Aldehydes/Ketones) | Primary Amines (-NH2) |
| Resulting Linkage | Hydrazone | Amide |
| Molecular Weight | 635.70 g/mol 2 | 682.29 g/mol 3 |
| Excitation / Emission | 750 nm / 773 nm 2 | 750 nm / 773 nm 3 |
| Extinction Coefficient | ~199,000 L·mol⁻¹·cm⁻¹ | 199,000 L·mol⁻¹·cm⁻¹ 3 |
| Optimal Reaction pH | 5.0 – 6.0 [[4]]() | 8.0 – 8.5 |
| Primary Use Case | Site-specific labeling (Fc region of IgGs) | Global protein/peptide labeling |
Mechanistic Workflows & Causality
The choice between NHS Ester and Hydrazide is governed by the structural biology of the target molecule.
Causality in Amine Labeling (NHS Ester): Lysine residues are highly abundant and typically exposed on the hydrophilic exterior of proteins. Consequently, NHS ester conjugation is highly efficient and yields a high Degree of Labeling (DOL). However, if a lysine residue resides within the active site of an enzyme or the complementarity-determining region (CDR) of an antibody, covalent modification will sterically hinder target binding, destroying biological efficacy.
Causality in Carbonyl Labeling (Hydrazide): To bypass the risk of active-site inactivation, researchers utilize site-directed labeling via glycoproteins. Monoclonal antibodies possess conserved N-linked glycosylation sites on the heavy chains of their Fc region—far from the Fab antigen-binding domains. By gently oxidizing these carbohydrate cis-diols with sodium meta-periodate (NaIO₄), aldehydes are generated exclusively at the Fc region 4. Subsequent reaction with Cyanine7 Hydrazide ensures the fluorophore is attached without compromising antigen affinity 2.
Logical decision tree for selecting Cy7 NHS Ester vs. Cy7 Hydrazide.
Self-Validating Experimental Protocols
Protocol A: Site-Specific Glycoprotein Labeling via Cyanine7 Hydrazide
Self-Validation Principle: A parallel "mock" reaction omitting NaIO₄ must be run alongside the primary sample. If the mock sample shows fluorescence after purification, non-specific hydrophobic dye absorption is occurring, indicating insufficient washing or compromised dye integrity.
-
Oxidation: Prepare the glycoprotein at 5 mg/mL in 0.1 M sodium acetate buffer (pH 5.5). Add cold sodium meta-periodate to a final concentration of 20 mM 4.
-
Incubation: Incubate in the dark at 4°C for 30 minutes. Causality: Darkness prevents photolytic degradation of periodate, ensuring controlled, reproducible oxidation.
-
Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes. Causality: Glycerol contains abundant vicinal diols that rapidly consume unreacted periodate, preventing the subsequent over-oxidation and destruction of the Cyanine7 dye.
-
Desalting: Remove quenched byproducts using a size-exclusion spin column pre-equilibrated with pH 5.5 acetate buffer.
-
Conjugation: Dissolve Cyanine7 Hydrazide in anhydrous DMSO to a 40 mM stock 4. Add a 10-fold molar excess of dye to the oxidized protein. Incubate for 2 hours at room temperature with gentle agitation [[4]]().
-
Purification: Remove unreacted dye via gel filtration or dialysis against PBS (pH 7.4).
Workflow for site-specific glycoprotein labeling using Cyanine7 Hydrazide.
Protocol B: Amine-Targeted Protein Labeling via Cyanine7 NHS Ester
Self-Validation Principle: The Degree of Labeling (DOL) must be calculated post-purification using the Beer-Lambert law (measuring A280 for protein and A750 for Cy7). A DOL > 4 indicates over-labeling, which causes fluorophore self-quenching and protein precipitation due to increased hydrophobicity.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3). Causality: Buffers like Tris or glycine contain primary amines that will competitively react with the NHS ester, completely quenching the reaction before protein labeling can occur.
-
Dye Preparation: Reconstitute Cyanine7 NHS Ester in anhydrous DMF or DMSO immediately before use 3. Causality: NHS esters are highly susceptible to aqueous hydrolysis. Using anhydrous solvent and preparing it freshly prevents the degradation of the reactive group into an unreactive carboxylic acid.
-
Conjugation: Add the dye to the protein solution at a 5:1 to 10:1 molar ratio (dye:protein). Mix well and incubate in the dark at room temperature for 1 hour.
-
Purification: Separate the labeled protein from free dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Workflow for amine-targeted protein labeling using Cyanine7 NHS Ester.
References
-
[2] Lumiprobe. "Cyanine7 hydrazide | CAS#:2183440-61-9 (without anion)". lumiprobe.com. 2
-
[3] Lumiprobe. "Cyanine7 NHS ester | CAS#:2408482-09-5". lumiprobe.com. 3
-
[1] AxisPharm. "Cyanine 7 (Cy7) Dye: Spectral Properties and Applications". axispharm.com. 1
Sources
The Chemistry and Application of Hydrazide-Carbonyl Bioconjugation: Mechanisms, Kinetics, and ADC Design
Executive Summary
The conjugation of hydrazides with aldehydes and ketones to form hydrazone linkages is a cornerstone reaction in dynamic covalent chemistry and bioconjugation. Unlike traditional Schiff bases formed from simple primary amines, hydrazones benefit from the resonance stabilization provided by the adjacent carbonyl group of the hydrazide, rendering them significantly more stable under physiological conditions[1]. This unique stability profile—robust at neutral pH but rapidly reversible under mildly acidic conditions—has made hydrazide chemistry a critical tool in the development of targeted therapeutics, most notably in the design of acid-labile Antibody-Drug Conjugates (ADCs)[2],[].
This whitepaper provides an in-depth mechanistic analysis of hydrazone formation, explores the causality behind kinetic optimization (including pH dependence and nucleophilic catalysis), and establishes self-validating experimental protocols for drug development professionals.
Core Mechanistic Pathway
The formation of a hydrazone from a hydrazide (
-
Activation: The reaction begins with the acid-catalyzed protonation of the carbonyl oxygen. This step withdraws electron density from the carbonyl carbon, drastically increasing its electrophilicity[4].
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as the nucleophile. Despite the electron-withdrawing nature of the adjacent amide group, the terminal amine retains sufficient nucleophilicity (often enhanced by the
-effect) to attack the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate[4]. -
Dehydration: A rapid, solvent-mediated proton transfer occurs, converting the hydroxyl group of the carbinolamine into a good leaving group (
). Subsequent dehydration yields the double bond of the hydrazone[4].
Mechanism of hydrazone formation via nucleophilic attack and dehydration.
The Causality of pH Dependence and Nucleophilic Catalysis
The pH Thermodynamic Sweet Spot
Hydrazone formation is highly pH-dependent, with an optimal operational window between pH 4.5 and 6.0[5]. The causality behind this narrow window is rooted in the competing protonation states of the reactants:
-
At pH > 7.0: The carbonyl oxygen remains unprotonated. Without this acid catalysis, the carbonyl carbon is a poor electrophile, and the rate of nucleophilic attack drops precipitously.
-
At pH < 4.0: The terminal amine of the hydrazide (which typically has a
of 4.0–5.0) becomes fully protonated ( )[6]. This eliminates its lone pair of electrons, completely destroying its nucleophilicity and halting the reaction.
Aniline Catalysis: Accelerating Kinetics
Even at optimal pH, the reaction between a hydrazide and a biomolecular aldehyde can be kinetically slow, often requiring 2 to 24 hours[5]. To overcome this, aniline is frequently introduced as a nucleophilic catalyst[1]. The Causality: Aniline, an aromatic amine, reacts with aldehydes significantly faster than hydrazides to form a Schiff base (imine). This protonated Schiff base is highly electrophilic—much more so than the original aldehyde. The hydrazide then rapidly attacks this activated intermediate, displacing the aniline catalyst and forming the stable hydrazone[1]. This catalytic bypass can increase coupling efficiency to >90% in under 4 hours[1].
Table 1: Kinetic Parameters and pH Optimization Data
| Parameter | Optimal Range | Mechanistic Rationale |
| Reaction pH | 4.5 – 6.0 | Balances carbonyl protonation (activation) with hydrazide deprotonation (nucleophilicity)[5],[6]. |
| Molar Ratio | 10:1 to 50:1 | Excess hydrazide drives the reversible condensation equilibrium toward the product[5]. |
| Buffer Type | Sodium Acetate / MES | Avoids primary amines (e.g., Tris, Glycine) which competitively quench aldehydes[7]. |
| Catalyst | 10–100 mM Aniline | Forms a highly reactive Schiff base intermediate, accelerating hydrazide attack[1]. |
Clinical Application: Hydrazone Linkers in ADCs
In the oncology landscape, the pH-dependent reversibility of the hydrazone bond is exploited to create "acid-labile" linkers for Antibody-Drug Conjugates (ADCs)[]. Commercially successful ADCs, such as Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), utilize hydrazone linkers to conjugate the highly toxic payload (calicheamicin) to the monoclonal antibody[2],[8].
Mechanism of Action:
-
Systemic Circulation: In the bloodstream (pH ~7.4), the hydrazone bond is thermodynamically stable, preventing the premature, off-target release of the cytotoxic payload[2],[9].
-
Intracellular Cleavage: Upon binding to the tumor antigen, the ADC is internalized via endocytosis. As the endosome matures and fuses with a lysosome, the internal pH drops to 4.8–6.2[9],[]. This acidic microenvironment catalyzes the rapid hydrolysis of the hydrazone bond, releasing the active chemotherapeutic directly into the tumor cell cytoplasm[10].
pH-dependent intracellular routing and payload release of hydrazone-linked ADCs.
Self-Validating Experimental Protocols
To ensure high-yield bioconjugation, the workflow must be treated as a self-validating system. The following protocols detail the generation of aldehydes on glycoproteins and their subsequent conjugation to a hydrazide-bearing payload.
Protocol A: Periodate Oxidation of Glycoproteins (Aldehyde Generation)
Proteins rarely contain native aldehydes. They must be generated by the mild oxidation of carbohydrate moieties (e.g., sialic acid) using sodium meta-periodate (
Step-by-Step Methodology:
-
Buffer Exchange: Dissolve the glycoprotein (1–5 mg/mL) in 0.1 M Sodium Acetate buffer, pH 5.5. Critical: Ensure the buffer is completely free of Tris or amine-containing compounds.
-
Oxidation: Prepare a fresh 20 mM solution of
in the same buffer. Add 1 mL of the solution to 1 mL of the protein solution[7]. -
Incubation: Incubate the mixture in the dark at 4°C for 30 minutes. Causality: Light exposure degrades periodate, and temperatures >4°C can lead to over-oxidation and cleavage of the peptide backbone.
-
Self-Validating Desalting (Crucial): Immediately process the reaction through a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5[7].
-
Validation Logic: Failure to remove unreacted
will result in the immediate oxidative destruction of the hydrazide reagent in Protocol B, yielding a 0% conjugation efficiency.
-
Protocol B: Aniline-Catalyzed Hydrazide Conjugation
-
Reagent Preparation: Dissolve the hydrazide-functionalized molecule (e.g., a drug payload or biotin-hydrazide) in DMSO to a concentration of 40 mM[7].
-
Catalyst Addition: Add aniline to the oxidized protein solution to achieve a final aniline concentration of 10 mM.
-
Conjugation: Add the hydrazide reagent to the oxidized protein at a 10:1 to 50:1 molar excess (hydrazide:protein)[5]. Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation.
-
Incubation: Agitate the mixture gently for 2–4 hours at room temperature[5],[1].
-
Purification: Remove excess hydrazide and aniline via size-exclusion chromatography or extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed hydrazone bond.
References
1.[2] Antibody–Drug Conjugates—A Tutorial Review - PMC - 2.[9] A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - Frontiers - 3.[10] Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC - 4.[8] Antibody Drug Conjugates (ADC): The Current Status - Walsh Medical Media - 5.[4] A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol - Benchchem - 6.[] Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates - BOC Sciences - 7.[5] Application Notes and Protocols for Bioconjugation with 11-Maleimidoundecanoic Acid Hydrazide - Benchchem - 8.[1] Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - JP - 9.[7] Hydrazide- Biotin - Interchim - 10.[6] Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation | Nucleic Acids Research -
Sources
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. interchim.fr [interchim.fr]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Frontiers | A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy [frontiersin.org]
- 10. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Maximizing the Quantum Yield of Cyanine7 Hydrazide in Aqueous Solutions: A Technical Guide for NIR Fluorescence Applications
Executive Summary
For researchers and drug development professionals, near-infrared (NIR) fluorescence imaging offers a critical advantage: the ability to probe deep into biological tissues with minimal background autofluorescence. Among NIR fluorophores, Cyanine7 (Cy7) derivatives are heavily utilized. However, a persistent challenge in the field is the severe quenching of Cy7 fluorescence in aqueous environments.
This whitepaper provides an in-depth mechanistic analysis of the photophysical behavior of Cyanine7 hydrazide in aqueous solutions. By dissecting the pathways of non-radiative decay and outlining field-proven, self-validating protocols, this guide empowers scientists to optimize the quantum yield (Φ) of Cy7 hydrazide conjugates for high-sensitivity in vivo and in vitro applications.
Photophysical Profiling & Structural Advantages
Cyanine7 hydrazide is specifically engineered for the labeling of carbonyl-containing biomolecules, such as aldehydes and ketones generated via the periodate oxidation of glycoproteins (e.g., antibodies)[1],[2].
A defining structural advantage of modern Cy7 hydrazide is the incorporation of a rigidized central polymethine chain (typically a six-membered cyclohexene ring). This molecular reinforcement restricts intramolecular torsional motion, which inherently increases the fluorescence quantum yield by approximately 20% compared to the un-rigidized parent Cy7 structure,[3].
Table 1: Core Spectral Properties of Cyanine7 Hydrazide
| Photophysical Property | Typical Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molar Extinction Coefficient (ε) | 199,000 – 240,000 L·mol⁻¹·cm⁻¹[4], |
| Fluorescence Quantum Yield (Φ) in DMSO | ~0.30 |
| Fluorescence Quantum Yield (Φ) in H₂O/PBS | ~0.02 – 0.05[5] |
| Fluorescence Quantum Yield (Φ) in D₂O | Up to 2.6-fold increase vs. H₂O[6],[7] |
| Reactive Group | Hydrazide (Forms stable hydrazone linkages)[8] |
Mechanistic Pathways of Fluorescence Deactivation
To optimize the quantum yield of Cy7 hydrazide, one must first understand the causality behind its quenching in aqueous media. The quantum yield is mathematically defined by the ratio of the radiative decay rate (
-
Dipole-Dipole Solvent Coupling: The high-frequency vibrational overtones of O-H oscillators in water (
) overlap significantly with the NIR emission spectrum of Cy7. This facilitates rapid non-radiative energy transfer from the excited dye to the solvent[6],[9]. -
Cis-Trans Isomerization: Despite the rigidized central ring, residual flexibility in the polymethine chain allows for photoisomerization, dissipating excited-state energy as heat[9].
-
H-Aggregate Formation: In highly polar aqueous solvents, hydrophobic Cy7 molecules tend to stack face-to-face (H-aggregates). This causes a characteristic blue-shift in absorbance and almost complete fluorescence quenching[9].
Caption: Mechanistic pathways of Cy7 Hydrazide fluorescence deactivation and optimization strategies.
Strategies for Quantum Yield Optimization in Aqueous Media
Based on the mechanisms outlined above, Application Scientists can employ specific buffer modifications to rescue the quantum yield of Cy7 hydrazide conjugates:
-
Isotopic Solvent Substitution (Heavy Water): Replacing
with Deuterium Oxide ( ) is the most effective strategy. The O-D bond has a lower vibrational frequency than the O-H bond, shifting its overtones away from the Cy7 emission band. Studies demonstrate that substitution can increase the quantum yield of Cy7 by up to 2.6-fold [6],[10],[7]. -
Viscosity Modulation: Adding agents like glycerol (10-20% v/v) to the aqueous buffer restricts the intramolecular rotational mobility of the dye, suppressing the cis-trans isomerization pathway[9].
-
Surfactant Shielding: The addition of non-ionic surfactants like Tween-20 (0.05-0.1% v/v) creates micellar environments that shield the hydrophobic core of the dye, preventing self-quenching H-aggregation[9].
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts (like unreacted dye or inner-filter effects) do not skew your quantum yield data.
Caption: Step-by-step experimental workflow for glycoprotein labeling and quantum yield determination.
Protocol A: Conjugation of Cy7 Hydrazide to Glycoproteins
Causality: Hydrazides do not react with native amines; they require carbonyls. Sodium periodate (
-
Oxidation: Dissolve the glycoprotein (e.g., 5 mg/mL) in 100 mM sodium acetate buffer (pH 5.5). Add
to a final concentration of 10 mM. Protect from light and incubate for 30 minutes at 4°C. -
Quenching: Add glycerol to a final concentration of 15 mM to quench unreacted periodate.
-
Buffer Exchange: Purify the oxidized protein into 100 mM sodium acetate (pH 5.5) using a spin desalting column.
-
Self-Validation Check: Treat a small aliquot with Purpald reagent; a purple color change confirms the successful generation of aldehydes.
-
-
Conjugation: Dissolve Cy7 hydrazide in anhydrous DMSO (10 mM stock). Add a 10-fold molar excess of the dye to the oxidized protein. Incubate for 2 hours at room temperature in the dark.
-
Purification: Remove unreacted dye using Size Exclusion Chromatography (SEC) equilibrated with your final assay buffer (e.g., PBS or
-PBS).
Protocol B: Comparative Quantum Yield Determination
Causality: The most reliable method for determining Φ is the comparative method (Williams et al.), which compares the integrated fluorescence intensity of the sample against a standard with a known quantum yield (e.g., Indocyanine Green in DMSO, Φ = 0.13)[5],[11].
-
Preparation: Prepare 5 dilute solutions of both the Cy7-conjugate (in aqueous buffer) and the reference standard (in DMSO).
-
Absorbance Matching: Ensure the absorbance of all solutions at the chosen excitation wavelength (e.g., 730 nm) is strictly below 0.1 OD [5]. This prevents inner-filter effects (re-absorption of emitted light).
-
Measurement: Record the emission spectra (740–900 nm) for all samples using identical fluorometer settings (slit widths, PMT voltage)[5].
-
Integration & Validation: Calculate the integrated area under the emission curves.
-
Self-Validation Check: Plot the Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis) for the 5 dilutions. The plot must yield a straight line with an intercept of zero (
). If the line curves downward at higher absorbances, self-quenching is occurring, and the data must be discarded.
-
-
Calculation: Calculate the quantum yield using the gradient (
) of the linear plots and the refractive index ( ) of the solvents:
References
-
Lumiprobe Corporation. Cyanine7 hydrazide | CAS#: 2183440-61-9. General properties, reactive pathways, and rigidized polymethine structure data.
-
BenchChem Technical Support. Optimizing Cy7 Quantum Yield in Aqueous Solutions. Strategies for D2O substitution, viscosity modulation, and surfactant addition.
-
CHIMIA International Journal for Chemistry. Water in Biomolecular Fluorescence Spectroscopy and Imaging: Side Effects and Remedies. 2017. Analysis of dipole-dipole solvent coupling and the 2.6-fold fluorescence enhancement of Cy7 in D2O.
-
National Institutes of Health (PMC). QuatCy: A Heptamethine Cyanine Modification With Improved Characteristics. 2019. Comparative quantum yield methodologies and baseline ICG/Cy7 metrics in PBS vs. DMSO.
-
AAT Bioquest. FluoroQuest Fluorescence Quantum Yield Determination Kit. General experimental considerations for the comparative method of Williams et al.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. sulfo-Cyanine7 tyramide | BroadPharm [broadpharm.com]
- 5. QuatCy: A Heptamethine Cyanine Modification With Improved Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chimia.ch [chimia.ch]
- 11. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Note: Site-Directed Antibody Labeling with Cyanine7 Hydrazide via Fc-Glycan Oxidation
Rationale for Site-Specific Near-Infrared (NIR) Labeling
In the development of antibody-drug conjugates (ADCs) and in vivo diagnostic imaging agents, the method of bioconjugation directly dictates the efficacy of the final construct. Traditional labeling methods rely on N-hydroxysuccinimide (NHS) esters targeting primary amines (e.g., lysine residues). Because lysines are distributed randomly throughout the antibody structure—including within the highly sensitive Complementarity-Determining Regions (CDRs)—NHS-ester conjugation frequently results in steric hindrance, heterogeneous labeling, and a significant loss of antigen-binding affinity.
To circumvent this, hydrazide chemistry offers a highly site-specific alternative. By targeting the carbohydrate moieties (glycans) naturally localized on the Fc region of IgG antibodies, the fluorophore is conjugated far from the antigen-binding site, preserving native immunoreactivity and ensuring optimal spatial orientation[1]. When coupled with Cyanine7 (Cy7) hydrazide —a near-infrared (NIR) fluorophore with deep tissue penetration and minimal background autofluorescence—this protocol yields superior probes for in vivo imaging and flow cytometry[2][3].
Mechanistic Causality: The Chemistry of Conjugation
The hydrazide labeling workflow is a self-validating, two-step chemical process:
-
Periodate Oxidation: Antibodies are treated with sodium metaperiodate (NaIO₄) under mildly acidic conditions. NaIO₄ selectively cleaves the carbon-carbon bonds of cis-diols within the Fc-glycan sugar residues (such as sialic acid or galactose), converting them into reactive aldehyde groups[4][5].
-
Hydrazone Bond Formation: The newly formed aldehydes are reacted with the hydrazide functional group of the Cy7 dye. To overcome the traditionally slow kinetics of aldehyde-hydrazide coupling, aniline is introduced as a nucleophilic catalyst. Aniline rapidly forms a highly reactive Schiff base intermediate with the aldehyde, which is subsequently displaced by the hydrazide, accelerating the reaction and increasing the final yield from <50% to >90% within 2 hours[4].
Workflow of site-specific IgG labeling via periodate oxidation and aniline-catalyzed hydrazide conjugation.
Quantitative Specifications & Reagent Parameters
Table 1: Cyanine7 Hydrazide Physical & Chemical Properties
| Parameter | Specification | Causality / Experimental Impact |
| Appearance | Dark green powder | Visual indicator during size-exclusion chromatography. |
| Excitation / Emission | ~750 nm / ~773 nm | Operates in the NIR window; avoids biological autofluorescence. |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Exceptionally bright; allows for low Degree of Labeling (DOL) targets. |
| Solubility | DMSO, DMF | Requires pre-dissolution in anhydrous organic solvent before aqueous addition. |
Table 2: Critical Buffer Formulations
| Buffer Type | Composition | Purpose |
| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | Acidic pH ensures NaIO₄ specifically targets cis-diols without oxidizing sensitive amino acids[5][6]. |
| Coupling Buffer | 100 mM Sodium Acetate, pH 5.5 | Maintains aldehyde stability and optimizes hydrazide nucleophilicity. |
| Catalyst Solution | 100 mM Aniline in Coupling Buffer | Accelerates hydrazone bond formation[4]. |
| Storage Buffer | 1X PBS, pH 7.4 + 0.1% NaN₃ | Neutralizes pH to stabilize the final hydrazone bond and prevents microbial growth. |
Step-by-Step Experimental Protocol
Note: Cyanine7 is highly sensitive to photobleaching. Perform all incubation steps in the dark or under low-light conditions.
Phase 1: Antibody Preparation & Oxidation
-
Buffer Exchange: Dialyze or use a centrifugal filter (e.g., Amicon Ultra) to exchange 1–5 mg of the target IgG antibody into Oxidation Buffer (pH 5.5) . Adjust the final protein concentration to 2–5 mg/mL.
-
Oxidant Preparation: Immediately before use, dissolve sodium metaperiodate (NaIO₄) in distilled water to create a 100 mM stock solution. Caution: NaIO₄ degrades rapidly in light and aqueous solutions.
-
Oxidation Reaction: Add the NaIO₄ stock to the antibody solution to achieve a final concentration of 10 mM . Incubate the mixture in the dark at room temperature for exactly 30 minutes [5][6].
-
Causality: Exceeding 30 minutes or 10 mM concentration risks off-target oxidation of methionine or tryptophan residues, which can denature the protein.
-
Phase 2: Desalting (Critical Step)
-
Remove Excess Oxidant: Immediately process the oxidized antibody through a desalting column (e.g., Sephadex G-25 or Zeba Spin Column) pre-equilibrated with Coupling Buffer (pH 5.5) .
-
Causality: Any residual NaIO₄ will aggressively oxidize the hydrazide group on the Cy7 reagent in the next step, completely inhibiting conjugation[6].
-
Phase 3: Aniline-Catalyzed Conjugation
-
Dye Preparation: Dissolve Cy7 hydrazide in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of Cy7 hydrazide to the oxidized antibody.
-
Catalysis: Add aniline to the reaction mixture to achieve a final concentration of 10–50 mM.
-
Incubation: Mix gently and incubate in the dark at room temperature for 2 hours (or overnight at 4°C if aniline is omitted)[4][5].
Phase 4: Final Purification & Self-Validation
-
Purification: Remove unreacted Cy7 dye and aniline by passing the mixture through a fresh desalting column pre-equilibrated with Storage Buffer (1X PBS, pH 7.4) . The labeled antibody will elute first (often visibly green), while the free dye will be retained in the column matrix.
-
Self-Validation (Degree of Labeling): Validate the success of the protocol by measuring the absorbance of the conjugate at 280 nm (protein) and 750 nm (Cy7). Calculate the DOL using the following formula:
-
[Protein] (M) = [A₂₈₀ - (A₇₅₀ × 0.04)] / ε_protein(Note: 0.04 is the correction factor for Cy7 absorption at 280 nm).
-
DOL = A₇₅₀ / (250,000 ×[Protein])
-
Target DOL: 1.5 to 3.0 dye molecules per antibody.
-
Troubleshooting & Protocol Optimization
| Observation | Mechanistic Cause | Corrective Action |
| Low Degree of Labeling (DOL < 1.0) | Incomplete removal of NaIO₄ prior to dye addition; or lack of glycosylation on the specific monoclonal antibody. | Ensure rigorous desalting. Verify the antibody isotype is heavily glycosylated (e.g., IgG1). Add aniline catalyst[4]. |
| Precipitation during Conjugation | Excessive DMSO concentration (>10% v/v) denaturing the antibody. | Use a higher concentration stock of Cy7-hydrazide to minimize the volume of DMSO added to the aqueous buffer. |
| Loss of Antigen Affinity | Over-oxidation cleaving peptide backbones or oxidizing CDR residues. | Strictly limit NaIO₄ incubation to 30 minutes. Reduce NaIO₄ concentration to 5 mM if the antibody is highly sensitive[6]. |
References
-
Interchim. "CYanine Hydrazide Technical Data." FluoProbes. Available at: [Link]
-
ResearchGate Community Discussions. "Trouble oxidizing and conjugating antibody with hydrazide-biotin." Available at:[Link]
Sources
conjugation of Cyanine7 hydrazide to oxidized glycoproteins
Application Note: Site-Specific Conjugation of Cyanine7 Hydrazide to Oxidized Glycoproteins
Executive Summary
The site-specific labeling of glycoproteins is a critical technique in proteomics, targeted drug delivery, and diagnostic imaging. Traditional amine-reactive (NHS ester) or thiol-reactive (maleimide) labeling strategies often modify amino acids within a protein's active site, potentially compromising biological function. This application note details a bioorthogonal approach: the selective oxidation of carbohydrate moieties on glycoproteins followed by covalent ligation with Cyanine7 (Cy7) hydrazide. Cy7 is a near-infrared (NIR) heptamethine fluorophore (Ex ~750 nm, Em ~773 nm) that provides deep tissue penetration and avoids background autofluorescence, making this conjugate highly optimal for in vivo tracking and pharmacokinetic studies[1].
Mechanistic Principles & Causality
Designing a robust bioconjugation workflow requires understanding the chemical causality behind each reagent. This protocol relies on two well-established, sequential bioorthogonal reactions:
-
Targeted Periodate Oxidation: Sodium meta-periodate (NaIO
) selectively cleaves the carbon-carbon bonds of cis-diols present in glycan residues (such as sialic acid and mannose) to generate reactive aldehyde groups[2]. Because standard amino acids lack vicinal diols, the protein backbone remains fundamentally untouched, preserving the molecule's structural integrity and binding affinity[3]. -
Aniline-Catalyzed Hydrazide Ligation: The hydrazide group (-NH-NH
) of the Cy7 dye reacts specifically with these newly formed aldehydes in mildly acidic conditions to form a stable covalent hydrazone linkage[4]. Because standard aldehyde-hydrazide reactions suffer from slow kinetics, aniline is introduced as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a highly reactive Schiff base intermediate, which is subsequently displaced by the Cy7-hydrazide. This catalytic step reduces reaction times from 48 hours to under 4 hours and drives coupling efficiency above 90%[5].
Workflow of glycoprotein oxidation and site-specific Cyanine7 hydrazide conjugation.
Quantitative Parameters & Experimental Design
To ensure reproducibility, the thermodynamic and kinetic variables of the reaction must be strictly controlled. The following table summarizes the optimized parameters and their mechanistic rationale.
| Parameter | Optimal Range | Mechanistic Rationale |
| Glycoprotein Concentration | 1.0 – 5.0 mg/mL | Ensures a high enough concentration for efficient bimolecular collision rates during ligation, while remaining low enough to prevent dye-induced aggregation[4]. |
| NaIO | 1.0 – 10.0 mM | 1 mM selectively oxidizes terminal sialic acids; 10 mM oxidizes a broader range of internal sugars[6]. Concentrations >20 mM risk off-target oxidation of sensitive amino acids. |
| Buffer pH (Oxidation & Ligation) | 5.5 (0.1 M NaOAc) | Mildly acidic pH protonates the aldehyde oxygen (increasing electrophilicity) while keeping the hydrazide nucleophilic. Amine buffers (e.g., Tris) must be avoided as they quench aldehydes[7]. |
| Aniline Catalyst Concentration | 10 – 50 mM | Accelerates the reaction via a Schiff base intermediate, bypassing the slow direct addition of hydrazide to the aldehyde[5]. |
| Cy7 Hydrazide Molar Excess | 10 – 50 fold | Drives the equilibrium toward complete labeling. Higher excesses may be required for heavily glycosylated proteins[4]. |
Detailed Experimental Protocol
Phase 1: Periodate Oxidation of Glycans
-
Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 5.5. Do not use PBS at this stage, as neutral pH drastically reduces oxidation efficiency[6].
-
Protein Preparation: Dissolve the target glycoprotein to a concentration of 2–5 mg/mL in the oxidation buffer.
-
Oxidation Initiation: Prepare a fresh 20 mM stock solution of NaIO
in the oxidation buffer immediately before use. (NaIO degrades rapidly upon exposure to light and aqueous environments). Add the NaIO stock to the glycoprotein solution to achieve a final concentration of 1–10 mM. -
Incubation: Incubate the mixture for 30 minutes at 4°C, protected from light. The low temperature restricts the kinetic energy available for off-target oxidation of methionine or cysteine residues[8].
-
Quenching: Add glycerol to a final concentration of 15 mM and incubate for 15 minutes at room temperature. Glycerol contains abundant vicinal diols that safely consume all unreacted periodate, preventing it from oxidizing the Cy7 dye in the next step[4].
Phase 2: Desalting and Buffer Exchange 6. Purify the oxidized glycoprotein using a size-exclusion desalting column (e.g., Sephadex G-25) or a dialysis cassette equilibrated with 0.1 M Sodium Acetate, pH 5.5. This step removes formaldehyde byproducts and quenched periodate complexes[7].
Phase 3: Cyanine7 Hydrazide Conjugation 7. Dye Preparation: Dissolve Cy7 Hydrazide in anhydrous DMSO to create a 50 mM stock solution[2]. 8. Catalysis: Add aniline to the desalted, oxidized glycoprotein solution to achieve a final concentration of 10–50 mM[5]. 9. Ligation: Add the Cy7 Hydrazide stock solution to the reaction mixture to achieve a 10- to 50-fold molar excess over the glycoprotein[4]. 10. Incubation: Mix gently and incubate for 2–4 hours at room temperature, strictly protected from light.
Mechanistic logic of aniline-catalyzed hydrazone ligation for accelerated conjugation.
Phase 4: Final Purification 11. Remove unreacted Cy7 Hydrazide and aniline by passing the mixture through a desalting column equilibrated with 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (Standard PBS). Shifting the conjugate to a neutral pH stabilizes the newly formed hydrazone bond against hydrolysis[6].
Self-Validating System & Troubleshooting
To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers must verify the success of the conjugation at three distinct checkpoints:
-
Checkpoint 1: Pre-Conjugation Recovery Validation.
-
Action: Measure the A280 of the glycoprotein after Phase 2 (Desalting).
-
Logic: If protein recovery is <70%, the protein may have precipitated due to over-oxidation.
-
Correction: In future runs, reduce the NaIO
concentration to 1 mM or shorten the oxidation incubation time.
-
-
Checkpoint 2: Degree of Labeling (DOL) Validation.
-
Action: Use UV-Vis spectroscopy to measure absorbance at 280 nm (Protein) and 750 nm (Cy7). Calculate the DOL using the Beer-Lambert law (Cy7
199,000 M cm ). -
Logic: If the DOL is near zero, the periodate was likely inactive or an amine-containing buffer (e.g., Tris) was accidentally used, which quenched the aldehydes[7].
-
Correction: Always use freshly prepared NaIO
from a desiccated, light-protected batch.
-
-
Checkpoint 3: Post-Conjugation Aggregation Index.
-
Action: Visually inspect the final conjugate and measure the A750/A280 ratio.
-
Logic: Cy7 is a highly hydrophobic heptamethine dye[1]. Over-labeling can cause the glycoprotein to aggregate and precipitate out of solution.
-
Correction: If precipitation occurs, utilize a sulfonated Cy7 hydrazide derivative (sulfo-Cy7) to dramatically improve aqueous solubility, or reduce the initial dye molar excess[6].
-
References
-
NIH PubMed Central. "Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach." Analytical Chemistry. Available at:[Link]
-
Biotin-Hydrazide Biotinylation Protocol. G-Biosciences / Windows.net. Available at:[Link]
-
Interchim. "CYanine Hydrazide." Interchim.fr. Available at:[Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Site-Specific NIR Labeling of Glycoproteins with Cyanine7 Hydrazide via Sodium Periodate Oxidation
Abstract
This document provides a comprehensive technical guide for the site-specific conjugation of Cyanine7 (Cy7) hydrazide to glycoproteins, such as monoclonal antibodies, using the sodium periodate oxidation method. We detail the underlying chemical principles, offer a robust, step-by-step experimental protocol, and provide field-proven insights for optimization and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of near-infrared (NIR) fluorescence for high-sensitivity applications, including in vivo imaging, flow cytometry, and IHC/ICC.
Introduction: The Strategic Advantage of NIR Fluorophores
In the realm of biological imaging, achieving high signal-to-noise ratios is paramount. Fluorophores operating in the near-infrared (NIR) spectrum (typically 700-900 nm) offer a distinct advantage over those in the visible spectrum.[1][2] Biological tissues exhibit minimal autofluorescence and lower light scattering in this "NIR window," which translates to deeper photon penetration and significantly clearer images, a critical requirement for in vivo studies.[3][4]
The sodium periodate oxidation method offers a refined strategy for attaching these NIR dyes to glycoproteins. By selectively targeting the carbohydrate moieties often located on the Fc region of an antibody, the conjugation is directed away from the antigen-binding sites (Fab region), thereby preserving the biomolecule's immunoreactivity.[5][6] This application note details a reliable protocol for coupling Cyanine7 hydrazide, a carbonyl-reactive NIR dye, to periodate-oxidized glycoproteins.
The Underlying Chemistry: A Two-Step Path to Conjugation
The elegance of this method lies in its two-stage, site-specific chemical reaction.
Step 1: Generation of Aldehyde Groups via Oxidation
The process begins with the mild oxidation of cis-diol groups within the sugar residues of the glycoprotein's carbohydrate chains. Sodium meta-periodate (NaIO₄) is the reagent of choice for this transformation, as it selectively cleaves the carbon-carbon bond of a vicinal diol, converting the two hydroxyl groups into reactive aldehyde groups.[5][7] This reaction, known as the Malaprade reaction, is highly specific to carbohydrates and can be controlled by adjusting reagent concentration and reaction conditions to target specific sugar residues like sialic acid.[5][7]
Step 2: Stable Hydrazone Bond Formation
The newly generated aldehyde groups serve as chemical handles for the conjugation step. Cyanine7 hydrazide contains a nucleophilic hydrazide moiety (-CONHNH₂) that readily reacts with these aldehydes to form a stable hydrazone bond.[8][9][10] This reaction proceeds efficiently at a slightly acidic to neutral pH and covalently links the Cy7 fluorophore to the glycoprotein.
Figure 1: The two-step chemical pathway for Cy7 hydrazide labeling.
Materials and Reagents
High-quality reagents are essential for a successful and reproducible conjugation.
| Reagent / Material | Specification | Purpose | Notes |
| Glycoprotein (e.g., IgG) | >95% Purity; Amine-free buffer (e.g., PBS) | Target molecule for labeling | Avoid buffers containing Tris, glycine, or sodium azide which interfere with the reaction. |
| Cyanine7 Hydrazide | High Purity, Desiccated | Carbonyl-reactive NIR dye | Store at -20°C, protected from light and moisture.[8] |
| Sodium meta-Periodate (NaIO₄) | ACS Grade or higher | Oxidizing agent | Prepare solution fresh immediately before use. Light-sensitive.[5] |
| Anhydrous DMSO | ≥99.9% | Solvent for Cy7 Hydrazide | Use a fresh, unopened bottle to ensure it is anhydrous. |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Buffer for oxidation step | Provides the optimal pH for the periodate reaction. |
| Coupling Buffer | PBS, pH 7.2-7.4 | Buffer for conjugation and purification | |
| Quenching Reagent | Ethylene Glycol or 1M Glycine | Stops the oxidation reaction | Prevents over-oxidation of the glycoprotein. |
| Desalting Columns | e.g., Sephadex G-25, PD-10 | Purification of conjugates | Crucial for removing excess reagents after each major step. |
Detailed Experimental Protocol
This protocol is optimized for labeling 1 mg of an IgG antibody. It can be scaled, but reagent ratios should be maintained.
Reagent Preparation
-
Antibody Preparation: Dialyze or buffer exchange the antibody into Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) to a final concentration of 2-5 mg/mL.
-
Sodium Periodate Solution (20 mM): Immediately prior to use, dissolve 4.3 mg of NaIO₄ in 1 mL of dH₂O. Keep on ice and protected from light.
-
Cy7 Hydrazide Stock (50 mM): Dissolve the required amount of Cy7 hydrazide in anhydrous DMSO to make a 50 mM stock solution.
-
Quenching Solution (Ethylene Glycol): Use neat ethylene glycol.
Step-by-Step Conjugation Workflow
Figure 2: Step-by-step experimental workflow for glycoprotein labeling.
-
Oxidation:
-
To your 1 mg of antibody in Oxidation Buffer, add the 20 mM NaIO₄ solution to a final concentration of 10 mM. For a 1 mg antibody sample in 0.5 mL, add 0.5 mL of the 20 mM periodate solution.[6]
-
Incubate the reaction for 30 minutes at 4°C in the dark with gentle rotation.
-
-
Quenching:
-
Stop the reaction by adding ethylene glycol to a final concentration of 100 mM. For a 1 mL reaction volume, add 6.9 µL of neat ethylene glycol.[11]
-
Incubate for 10 minutes at room temperature.
-
-
Purification Step 1 (Crucial):
-
Immediately remove the excess periodate and quenching reagent by passing the solution over a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).
-
Collect the protein-containing fractions. This step is critical to prevent the dye from being consumed by residual oxidant.
-
-
Conjugation:
-
To the purified, aldehyde-activated antibody, add the 50 mM Cy7 hydrazide stock solution to achieve a 50-100 fold molar excess.
-
Incubate for 2 hours at room temperature, protected from light, with gentle rotation.
-
-
Purification Step 2:
-
Separate the Cy7-labeled antibody from unconjugated free dye using a new desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).
-
The first colored fraction to elute will be your purified conjugate.
-
Conjugate Characterization
-
Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 756 nm (A₇₅₆, for Cy7).
-
Calculations:
-
Correction Factor (CF): CF = (Absorbance of Cy7 at 280 nm) / (Absorbance of Cy7 at 756 nm). This is typically ~0.05 for Cy7 dyes.
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A₇₅₆ × CF)) / ε_protein
-
ε_protein for IgG is ~210,000 M⁻¹cm⁻¹.
-
-
Dye Concentration (M): [Dye] = A₇₅₆ / ε_dye
-
ε_dye for Cy7 is ~250,000 M⁻¹cm⁻¹.
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
A typical target DOL for antibodies is 2-5.
-
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | 1. Inefficient oxidation. | Ensure NaIO₄ solution is fresh. Increase incubation time or NaIO₄ concentration slightly. |
| 2. Interfering substances in antibody buffer (e.g., Tris, azide). | Ensure antibody is thoroughly buffer-exchanged into the correct amine-free buffer before starting. | |
| 3. Insufficient dye concentration. | Increase the molar excess of Cy7 hydrazide during the conjugation step. | |
| High DOL / Protein Aggregation | 1. Over-oxidation of the glycoprotein. | Reduce the NaIO₄ concentration or incubation time. Ensure the reaction is kept at 4°C. |
| 2. Antibody concentration is too low. | Concentrate the antibody to >2 mg/mL before labeling. Low concentrations can lead to poor recovery and inefficient reactions.[12] | |
| No Signal / Low Recovery | 1. Degradation of the dye. | Store Cy7 hydrazide desiccated at -20°C and protected from light. Allow vial to warm to room temperature before opening to prevent condensation.[8] |
| 2. Incorrect purification. | Ensure proper equilibration of desalting columns and collect appropriate fractions. Do not combine the low molecular weight (free dye) fractions with your conjugate. |
Conclusion
The sodium periodate oxidation method is a powerful and reliable technique for the site-specific labeling of glycoproteins with carbonyl-reactive NIR dyes like Cyanine7 hydrazide. By generating reactive aldehydes on the carbohydrate domains, it preserves the functional integrity of the protein, which is essential for applications dependent on specific binding. The protocol described herein, coupled with careful execution and characterization, will enable researchers to produce high-quality fluorescent conjugates for advanced imaging and analysis.
References
-
Title: NIR dyes in Bioimaging: A Comprehensive Research Source: Macsen Labs URL: [Link]
-
Title: Near-Infrared Fluorophores For Fluorescence Imaging Source: FluoroFinder URL: [Link]
-
Title: Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging Source: MDPI URL: [Link]
-
Title: Reduction in Xenogeneic Epitopes on Porcine Endothelial Cells by Periodate Oxidation Source: MDPI URL: [Link]
-
Title: Oxidation of glycogen “molecular nanoparticles” by periodate Source: ResearchGate URL: [Link]
-
Title: Cy7PE conjugation of antibodies Source: Flow Cytometry - University of Chicago URL: [Link]
-
Title: Oxidative Release of Natural Glycans for Functional Glycomics Source: PMC URL: [Link]
-
Title: Antibody Conjugation Troubleshooting Source: Bio-Techne URL: [Link]
-
Title: Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics Source: Hiyka URL: [Link]
-
Title: GUIDE TO ANTIBODY LABELING AND DETECTION METHODS Source: Cedarlane URL: [Link]
-
Title: Antibody Labeling Source: Wolfson Centre for Applied Structural Biology URL: [Link]
-
Title: Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange Source: PMC URL: [Link]
Sources
- 1. macsenlab.com [macsenlab.com]
- 2. Near Infrared Fluorescent Dyes – For In Vivo Imaging - Chemodex [chemodex.com]
- 3. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]
- 4. Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging | MDPI [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
labeling cell surface glycans with Cyanine7 hydrazide
Application Note: Selective Labeling of Cell Surface Glycans with Cyanine7 Hydrazide for Near-Infrared (NIR) Imaging
Strategic Rationale & Mechanistic Overview
Cell surface glycans, particularly terminal sialic acids, play a critical role in cellular communication, immune evasion, and tumor metastasis. Obtaining structural and spatial information about these glycans in situ is essential for understanding their regulatory mechanisms[1]. However, labeling these dynamic structures without disrupting cellular physiology requires highly specific, bioorthogonal chemistry.
This application note details a robust, self-validating methodology for labeling cell surface glycans using mild periodate oxidation followed by direct capture with Cyanine7 (Cy7) hydrazide . The oxidation of glycans using sodium periodate is a classical chemical reaction that, under low concentration and temperature conditions, selectively oxidizes sialic acids on the living cell surface[1]. The resulting aldehydes are then covalently tagged with Cy7 hydrazide, a carbonyl-reactive near-infrared fluorophore[2]. Direct capture of oxidized glycoproteins using hydrazide chemistry provides unsurpassed selectivity for cell surface proteins[3].
Why Cyanine7? Cy7 emits in the near-infrared (NIR) window (700–900 nm). In this spectrum, biological tissues (water, lipids, hemoglobin) exhibit minimal absorbance and autofluorescence, yielding an exceptionally high signal-to-noise ratio ideal for deep-tissue in vivo imaging and complex flow cytometry panels.
The Chemistry of Cell Surface Labeling (Causality)
The protocol relies on two sequential chemical events, each meticulously controlled by environmental parameters (temperature and pH) to ensure the reaction is restricted to the cell surface.
-
Mild Periodate Oxidation: At 4°C and low concentrations (1 mM), sodium metaperiodate (
) selectively cleaves the C7–C9 exocyclic diol of terminal sialic acids, generating a reactive C7-aldehyde. The low temperature prevents the endocytosis of the reagent, ensuring internal glycans remain untouched. -
Hydrazone Ligation: The generated aldehydes react with the primary amine of the Cy7 hydrazide to form a stable hydrazone bond. Because this nucleophilic attack is acid-catalyzed, lowering the buffer pH to 6.5 significantly accelerates the reaction kinetics compared to physiological pH (7.4), without inducing cellular toxicity.
Figure 1: Mechanistic pathway of cell surface sialic acid oxidation and Cyanine7 hydrazide labeling.
Quantitative Data & Photophysical Properties
To ensure optimal experimental design, the photophysical properties of the dye and the stoichiometric parameters of the reaction are summarized below.
| Parameter | Specification / Value | Causality / Importance |
| Fluorophore | Cyanine7 Hydrazide | NIR emission avoids tissue autofluorescence. |
| Excitation / Emission Max | ~750 nm / ~773 nm | Compatible with standard Cy7/APC-Cy7 filter sets. |
| Reactive Group | Hydrazide ( | Forms covalent hydrazone bonds with aldehydes. |
| Optimal Oxidation | 1 mM | Prevents over-oxidation of internal hexoses[3]. |
| Optimal Labeling pH | 6.5 | Mild acidity acts as a catalyst for hydrazone formation. |
| Working Concentration | 10 – 50 µM | Saturates surface aldehydes without non-specific binding. |
Experimental Protocol: Self-Validating Workflow
To establish trustworthiness, this protocol incorporates a Mock Oxidation Control . By running a parallel sample treated with buffer instead of
Figure 2: Step-by-step experimental workflow for cell surface glycan labeling with Cy7 hydrazide.
Step-by-Step Methodology
Step 1: Cell Preparation & Detachment
-
Harvest cells at 80% confluency.
-
Expert Insight: If using adherent cells, do not use Trypsin . Enzymatic detachment cleaves surface glycoproteins, destroying the target glycans[3]. Use a non-enzymatic chelator like 2 mM EDTA in PBS.
-
-
Wash the cell pellet three times with ice-cold PBS adjusted to pH 6.5.
-
Divide cells into two aliquots: "Experimental" and "Mock Oxidation Control".
Step 2: Mild Periodate Oxidation
-
Prepare a fresh 1 mM solution of Sodium Metaperiodate (
) in ice-cold PBS (pH 6.5). Protect from light. -
Resuspend the "Experimental" cell pellet in 1 mL of the 1 mM
solution. Resuspend the "Mock Control" in 1 mL of plain PBS (pH 6.5). -
Incubate both tubes in the dark at 4°C for exactly 15 minutes .
-
Expert Insight: Strict adherence to 4°C is mandatory. It physically halts endocytosis, ensuring the oxidation is confined exclusively to the outer leaflet of the plasma membrane.
-
Step 3: Quenching & Washing
-
Quench the unreacted
by adding glycerol to a final concentration of 1 mM for 5 minutes.-
Causality: Quenching neutralizes residual periodate, preventing it from oxidizing the Cy7 hydrazide reagent in the subsequent step.
-
-
Centrifuge at 300 × g for 5 minutes at 4°C. Wash the pellets three times with ice-cold PBS (pH 6.5).
Step 4: Cyanine7 Hydrazide Labeling
-
Prepare a 50 µM working solution of Cyanine7 hydrazide in ice-cold PBS (pH 6.5). (Dilute from a 10 mM stock in anhydrous DMSO).
-
Resuspend both the Experimental and Mock Control pellets in 500 µL of the Cy7 hydrazide solution.
-
Incubate in the dark at 4°C for 60 minutes with gentle agitation.
Step 5: Washing & Analysis
-
Wash the cells 3 to 5 times with ice-cold PBS (pH 7.4) to remove all unbound dye.
-
Analyze the cells via Flow Cytometry, Confocal Microscopy, or an In Vivo Imaging System (IVIS).
-
Validation Check: The Experimental sample should exhibit strong NIR fluorescence, while the Mock Control should remain at baseline autofluorescence levels.
-
Troubleshooting & Expert Insights
| Observation / Issue | Mechanistic Cause | Recommended Solution |
| High signal in Mock Control | Non-specific hydrophobic dye absorption or inadequate washing. | Increase the number of post-labeling washes. Ensure Cy7 stock is fully dissolved in DMSO before aqueous dilution. |
| Low fluorescence in Experimental sample | Aldehydes were not efficiently generated, or hydrazone formation was too slow. | Ensure |
| Decreased cell viability | Over-oxidation or temperature stress. | Ensure oxidation does not exceed 15 minutes. Keep all buffers strictly on ice (4°C) to minimize metabolic stress. |
| Intracellular fluorescence observed | Endocytosis occurred during the labeling process. | Ensure cells are kept at 4°C throughout the entire protocol. Do not allow samples to warm to room temperature until fixed or imaged. |
References
-
Li, Y., Wang, L., Ding, L., & Ju, H. (2024). "Cell-Surface Glycan Labeling and Sensing." Targets, 2(1), 1-31. Available at:[Link]
-
National Institutes of Health (NIH) / PubMed Central. "Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins." Methods in Molecular Biology. Available at:[Link]
Sources
Application Note: Near-Infrared Derivatization of Carbonyls Using Cyanine7 Hydrazide
Executive Summary
The detection and targeted derivatization of carbonyl groups (aldehydes and ketones) are foundational techniques in bioconjugation, biomarker discovery, and drug development. Because native biopolymers generally lack free aldehydes, the presence of carbonyls typically indicates either targeted chemical activation (e.g., periodate oxidation of glycoproteins) or pathological oxidative stress (protein carbonylation).
This application note provides a comprehensive, self-validating guide to utilizing Cyanine7 (Cy7) Hydrazide for the derivatization of carbonyls. By coupling the robust chemistry of hydrazide-carbonyl condensation with the superior photophysical properties of a near-infrared (NIR) fluorophore, researchers can achieve exceptionally high signal-to-noise ratios in complex biological matrices.
Mechanistic Causality & Experimental Design
The Hydrazide-Carbonyl Condensation Chemistry
The fundamental principle of this derivatization relies on the nucleophilic addition of the primary amine of the hydrazide group to the electrophilic carbon of an aldehyde or ketone[1]. This condensation reaction yields a stable C=N double bond, forming a hydrazone conjugate.
Causality in pH Optimization: The reaction is optimally catalyzed under mildly acidic conditions, typically between pH 5.0 and 6.0[2].
-
Why acidic? The carbonyl oxygen must be sufficiently protonated to increase the electrophilicity of the carbon center, making it susceptible to attack.
-
Why not highly acidic? If the pH drops below 4.0, the terminal nitrogen of the hydrazide becomes fully protonated, completely stripping it of its nucleophilicity and halting the reaction.
Generating Targetable Carbonyls: Periodate Oxidation
Biomolecules like unmodified antibodies and polysaccharides do not naturally contain free aldehydes[3]. To label these targets, reactive carbonyls must be artificially introduced. The most robust method is the periodate-mediated oxidation of vicinal diols (adjacent hydroxyl groups) found on carbohydrate residues[3]. Sodium metaperiodate (NaIO₄) selectively cleaves the C–C bond between these diols, generating two reactive aldehyde groups that serve as perfect docking sites for Cy7 Hydrazide[4].
The Near-Infrared (NIR) Advantage
While visible-range dyes like Fluorescein are common, they suffer from severe limitations in tissue lysates or in vivo models due to high background autofluorescence from flavins, porphyrins, and lipofuscin. Cy7 is a near-infrared heptamethine fluorophore that operates in the "optical window" of biological tissues (Excitation ~750 nm / Emission ~773 nm)[4]. Derivatizing carbonyls with Cy7 bypasses visible-spectrum interference, allowing for deep tissue penetration and high-fidelity quantification.
Caption: Logical flow of the acid-catalyzed hydrazide-carbonyl condensation mechanism.
Quantitative Photophysical Data
To justify the selection of Cy7 Hydrazide over traditional visible-spectrum probes, the following table summarizes the comparative photophysical properties critical for experimental design.
| Property | Cyanine7 (Cy7) Hydrazide | Fluorescein Hydrazide | Cyanine5 (Cy5) Hydrazide |
| Excitation / Emission (nm) | 750 / 773 | 490 / 520 | 646 / 662 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~79,000 | ~250,000 |
| Primary Application | In vivo imaging, deep tissue | In vitro assays, flow cytometry | Cell imaging, moderate tissue |
| Tissue Penetration Depth | Deep (>1 cm) | Shallow (<1 mm) | Moderate (1-3 mm) |
| Autofluorescence Background | Very Low | High | Low |
Experimental Workflows & Protocols
Every protocol must function as a self-validating system. The workflows below integrate specific chemical rationales and internal controls to ensure data integrity.
Caption: Step-by-step experimental workflow for glycoprotein derivatization using Cy7 Hydrazide.
Protocol A: Glycoprotein Oxidation and Cy7 Derivatization
This protocol is designed for labeling antibodies or heavily glycosylated proteins.
-
Buffer Exchange: Dissolve the target glycoprotein (1-5 mg/mL) in 0.1 M Sodium Acetate buffer, pH 5.5.
-
Causality: Avoid amine-containing buffers (like Tris) which can competitively react with aldehydes, albeit slower than hydrazides.
-
-
Oxidation: Add Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark.
-
Causality: Cold temperatures and dark conditions strictly limit the reaction to vicinal diols, preventing the over-oxidation and subsequent cleavage of the protein backbone.
-
-
Critical Desalting: Pass the reaction mixture through a Zeba™ spin desalting column (or perform rapid dialysis) pre-equilibrated with the pH 5.5 acetate buffer.
-
Causality:Do not skip this step. Residual NaIO₄ is a strong oxidizing agent that will rapidly destroy the polymethine chain of the Cy7 fluorophore upon addition, resulting in complete loss of fluorescence.
-
-
Derivatization: Add a 10- to 20-fold molar excess of Cy7 Hydrazide (reconstituted in anhydrous DMSO). Incubate for 2 hours at room temperature, protected from light.
-
Stabilization (Optional): Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM and incubate for 30 minutes.
-
Causality: Hydrazone bonds are semi-permanent and exist in equilibrium. NaCNBH₃ selectively reduces the C=N bond to a highly stable secondary amine, locking the fluorophore to the target for harsh downstream processing.
-
-
Purification: Remove unreacted dye via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).
Protocol B: Detection of Protein Carbonylation (Oxidative Stress Biomarkers)
Protein carbonylation is an irreversible oxidative modification serving as a hallmark of oxidative stress[1].
-
Lysis: Lyse cells or homogenize tissue in a non-reducing, amine-free buffer (e.g., 50 mM HEPES, pH 7.2) containing protease inhibitors.
-
Labeling: Add Cy7 Hydrazide directly to the lysate to a final concentration of 1 mM. Incubate for 2 hours at room temperature in the dark.
-
Protein Precipitation: Add an equal volume of ice-cold 20% Trichloroacetic Acid (TCA) and incubate at 4°C for 15 minutes[1].
-
Causality: TCA precipitation serves a dual purpose. It concentrates the protein fraction while aggressively denaturing the proteins, which strips away non-covalently bound (hydrophobically trapped) Cy7 dye into the soluble supernatant.
-
-
Washing: Centrifuge at 15,000 × g for 10 minutes. Discard the supernatant. Wash the pellet three times with ice-cold acetone to remove residual TCA and unreacted dye.
-
Analysis: Resuspend the pellet in SDS-PAGE sample buffer, run the gel, and image directly on a NIR fluorescence scanner (e.g., LI-COR Odyssey) at the 800 nm channel.
Troubleshooting & Self-Validating Controls
To ensure the trustworthiness of your derivatization data, the following internal controls must be run in parallel with every experiment:
-
The "No-Oxidation" Control (Protocol A): Process an aliquot of the glycoprotein through the exact protocol, but replace NaIO₄ with water in Step 2.
-
Validation: If this control exhibits high NIR fluorescence after final purification, the Cy7 Hydrazide is non-specifically binding to hydrophobic pockets on the protein rather than forming covalent hydrazone bonds. You must increase the stringency of your final wash/dialysis steps.
-
-
The "Blank" Buffer Control: Run the labeling and purification steps using only the buffer (no protein).
-
Validation: This confirms the efficiency of your SEC columns or dialysis cassettes. Any signal detected here indicates that free, unreacted dye is co-eluting and will artificially inflate your quantitative data.
-
References
Sources
Application Note: High-Fidelity Cell Surface Glycan Profiling Using Cyanine7 Hydrazide for Flow Cytometry
Introduction & Mechanistic Rationale
Flow cytometry is a cornerstone technique for immunophenotyping and cellular analysis. However, traditional cell surface labeling using amine-reactive dyes (e.g., NHS esters) indiscriminately targets all exposed primary amines. This ubiquitous labeling can cross-link critical surface receptors, alter cell viability, and generate high background noise.
To achieve topology-specific, bio-orthogonal labeling, modern workflows exploit the dense glycosylation network present on mammalian cell surfaces. By utilizing mild periodate oxidation followed by conjugation with Cyanine7 (Cy7) hydrazide , researchers can specifically target cell surface sialic acids and glycoproteins[1].
Cy7 is a near-infrared (NIR) heptamethine fluorophore. Its emission in the NIR spectrum (~775 nm) completely bypasses the visible-spectrum autofluorescence inherent to mammalian cells, drastically improving the signal-to-noise ratio and reserving visible channels for multiplexed antibody panels[2],[3]. The hydrazide functional group reacts rapidly with aldehydes and ketones to form stable hydrazone bonds, making it the ideal probe for tracking oxidized glycans[2].
Experimental Workflow & Chemical Logic
The labeling system relies on a two-step bio-orthogonal reaction:
-
Selective Oxidation: Sodium meta-periodate (NaIO₄) cleaves the vicinal diols of cell surface sialic acids, generating reactive aldehyde groups[1],[4].
-
Hydrazone Condensation: Cy7-hydrazide acts as a nucleophile, attacking the newly formed aldehydes to create a stable covalent hydrazone linkage[5].
Fig 1: Chemical mechanism and workflow for Cy7-hydrazide cell surface labeling.
Quantitative Data: Photophysical Properties
Understanding the photophysical properties of Cy7 is critical for proper flow cytometer configuration. The rigidized six-membered ring in the polymethine chain of modern Cy7 derivatives increases the quantum yield by 20% compared to parent structures, ensuring bright readouts even for low-abundance receptors[2].
Table 1: Spectral and Chemical Properties of Cyanine7 Hydrazide
| Property | Value | Impact on Experimental Design |
| Absorption Maximum | ~750 nm | Optimally excited by a 750 nm laser, though standard 633/640 nm red lasers can provide sufficient off-peak excitation[3]. |
| Emission Maximum | ~775 nm | Detected in the APC-Cy7 / APC-eFluor 780 channel. Avoids overlap with FITC, PE, and standard APC[3]. |
| Reactive Group | Hydrazide (–NH-NH₂) | Forms covalent hydrazone bonds. Requires aldehyde/ketone generation via periodate oxidation[2],[6]. |
| Solubility | DMSO / Water | Stock solutions should be prepared in anhydrous DMSO to prevent degradation, then diluted into aqueous buffers[4]. |
Step-by-Step Methodology: Live-Cell Surface Labeling
Self-Validating System Note: To ensure the integrity of your data, you must include a No-NaIO₄ Control . This control undergoes all steps (including Cy7-hydrazide incubation) except the periodate oxidation. It serves as the definitive baseline for non-specific hydrophobic dye binding.
Phase 1: Cell Preparation and Oxidation
Causality: Serum contains high concentrations of glycoproteins that will act as competitive sinks for both NaIO₄ and the Cy7 dye. Thorough washing is mandatory.
-
Harvest: Collect 1 × 10⁶ to 5 × 10⁶ live cells in a 1.5 mL centrifuge tube.
-
Wash: Wash cells twice with 1 mL of ice-cold PBS (pH 7.4). Centrifuge at 300 × g for 5 minutes and discard the supernatant.
-
Oxidation: Resuspend the cell pellet in 1 mL of 1 mM Sodium Meta-Periodate (NaIO₄) diluted in ice-cold PBS[4].
-
Critical Insight: The concentration must be strictly 1 mM and the reaction kept at 4°C for exactly 15 minutes in the dark. Higher concentrations or temperatures will cause the oxidation to penetrate the cell membrane, cleaving intracellular peptide bonds and triggering apoptosis[1].
-
-
Quench: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to quench unreacted NaIO₄.
-
Wash: Wash the cells three times with 1 mL of ice-cold PBS to remove all traces of the oxidizing agent.
Phase 2: Hydrazide Conjugation
Causality: Hydrazone condensation is notoriously slow at physiological pH (7.4). Lowering the pH to 6.5 increases the electrophilicity of the aldehyde. Adding aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that is rapidly displaced by the hydrazide[5].
-
Buffer Preparation: Prepare a Labeling Buffer consisting of PBS adjusted to pH 6.5, supplemented with 10 mM aniline[5].
-
Labeling: Resuspend the oxidized cell pellet in 500 µL of Labeling Buffer. Add Cy7-hydrazide to a final concentration of 20 µM [2].
-
Incubation: Incubate the cell suspension at room temperature for 45 minutes in the dark with gentle agitation.
-
Final Wash: Wash the cells three times with FACS Buffer (PBS + 1% BSA + 2 mM EDTA) to remove unbound dye and aniline. The BSA serves to absorb any residual lipophilic dye molecules stuck to the cell membrane.
-
Acquisition: Resuspend in 300 µL of FACS Buffer and acquire data on a flow cytometer using a red/NIR laser setup.
Data Interpretation & Troubleshooting
Table 2: Troubleshooting Guide for Hydrazide Flow Cytometry
| Observation | Mechanistic Cause | Corrective Action |
| High Signal in No-NaIO₄ Control | Incomplete washing or hydrophobic dye partitioning into the lipid bilayer. | Increase the number of post-labeling washes. Ensure FACS buffer contains at least 1% BSA to strip non-covalently bound dye. |
| Weak Fluorescence Signal | Inefficient hydrazone condensation due to suboptimal pH or lack of catalysis. | Ensure the labeling buffer is strictly pH 6.0–6.5. Verify the addition of 10 mM aniline as a reaction accelerator[5]. |
| Decreased Cell Viability | Over-oxidation leading to membrane integrity loss and intracellular toxicity. | Strictly limit NaIO₄ exposure to 1 mM for 15 minutes at 4°C. Ensure complete quenching with glycerol before adding the dye[1]. |
References
-
Lumiprobe - Cyanine7 hydrazide | CAS#:2183440-61-9. General properties, quantum yield enhancements, and glycoprotein labeling applications.
-
Biotium - CF® Dye Hydrazide. Use of hydrazide dyes for fluorescently labeling aldehyde groups of carbohydrates after periodate peroxidation.
-
AxisPharm - Cyanine 7 (Cy7) Dye: Spectral Properties and Applications. Photophysical specifications (Ex ~750 nm, Em ~775 nm) and flow cytometry utility.
-
National Institutes of Health (NIH / PMC) - Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. Protocols for intact cell surface glycan oxidation using sodium meta-periodate.
-
Interchim - Fluoprobes® Hydrazide Conjugates. Sialic acid oxidation parameters (1 mM NaIO₄) and hydrazide coupling guidelines.
-
Thermo Fisher Scientific - Reagents for Modifying Aldehydes and Ketones—Section 3.3. Mechanistic insights into aniline catalysis for accelerating hydrazone formation on live cells.
Sources
- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine7 Dye | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. biotium.com [biotium.com]
site-specific protein labeling using Cyanine7 hydrazide chemistry
Site-Specific Protein Labeling with Cyanine7 Hydrazide: A Chemoenzymatic Approach for High-Efficiency Near-Infrared (NIR) Conjugation
Abstract
This guide provides a comprehensive overview and a detailed protocol for the site-specific labeling of proteins with the near-infrared (NIR) fluorophore, Cyanine7 (Cy7) hydrazide. We detail a powerful chemoenzymatic strategy that combines the genetic encoding of a unique aldehyde functionality into a target protein with a highly specific and efficient chemical ligation reaction. This method offers researchers and drug development professionals precise control over the location and stoichiometry of labeling, enabling advanced applications in in vivo imaging, single-molecule tracking, and quantitative proteomics.
Introduction: The Need for Precision in Protein Labeling
The covalent attachment of functional probes to proteins is a cornerstone of modern biological research and therapeutic development.[] However, traditional labeling methods, which often target abundant amino acid side chains like lysines or cysteines, typically result in heterogeneous products with a random distribution of labels.[2][3] This lack of control can compromise protein function and lead to ambiguous experimental results.
Site-specific protein labeling technologies have emerged to address this challenge, offering the ability to install a single probe at a predetermined location. Among these, the "aldehyde tag" technology stands out for its high specificity and bio-orthogonality.[4][5][6] This method involves genetically introducing a short peptide sequence into the protein of interest.[7] An enzyme, the Formylglycine-Generating Enzyme (FGE), then recognizes this tag and converts a specific cysteine residue into a Cα-formylglycine (fGly), which contains a unique and reactive aldehyde group.[2][7]
This aldehyde serves as a chemical handle for covalent modification with probes bearing a hydrazide or aminooxy group.[7][8] The reaction between Cyanine7 hydrazide and an aldehyde-tagged protein proceeds via a stable hydrazone linkage, is highly efficient under mild, biocompatible conditions, and is orthogonal to all other functional groups found in native proteins.[7][9] This precision makes it an invaluable tool for creating well-defined protein-dye conjugates for sensitive and quantitative downstream applications.
Principle of the Method: A Two-Step Chemoenzymatic Strategy
The aldehyde tag-hydrazide ligation methodology is a powerful two-step process that combines the precision of enzymatic recognition with the reliability of bio-orthogonal chemistry.
-
Enzymatic Aldehyde Installation: A target protein is genetically engineered to contain a short consensus peptide sequence, the aldehyde tag (e.g., LCTPSR).[4][10] When this protein is expressed in a host system (such as E. coli or mammalian cells) that also expresses the Formylglycine-Generating Enzyme (FGE), the enzyme specifically recognizes the tag.[2][7] FGE then catalyzes the oxidation of the cysteine's thiol group within the tag to an aldehyde, creating a formylglycine residue.[4][7] This enzymatic conversion is highly specific to the consensus sequence, leaving all other cysteine residues within the protein untouched.[7]
-
Bio-orthogonal Chemical Ligation: The newly installed aldehyde group is a bio-orthogonal chemical handle, meaning it does not react with other functional groups naturally present in proteins or cells.[4][8] This allows for its specific reaction with an externally supplied nucleophile, such as Cyanine7 hydrazide. The hydrazide attacks the electrophilic aldehyde, forming a stable hydrazone bond under mild, slightly acidic conditions (pH 5.0-7.0).[8][9][11] The resulting protein-Cy7 conjugate is highly stable and ready for downstream applications.
The causality behind this method's success lies in its specificity at both the enzymatic and chemical stages. FGE provides the site-selectivity, while the unique reactivity of the aldehyde-hydrazide pair ensures that the labeling reaction is clean and efficient, even in complex biological mixtures like cell lysates.[6]
Workflow and Chemistry Visualization
Caption: High-level workflow for Cy7 hydrazide labeling.
Caption: Hydrazone bond formation between aldehyde and hydrazide.
Materials and Reagents
Key Reagents
| Reagent | Supplier Example | Purpose |
| Cyanine7 Hydrazide | AAT Bioquest, Lumiprobe | Carbonyl-reactive near-infrared fluorescent dye |
| Aldehyde Tag Vector | Addgene (various plasmids) | Vector for expressing the protein of interest with the tag |
| FGE Expression Vector | Addgene (pET-FGE, etc.) | Vector for co-expressing the Formylglycine-Generating Enzyme |
| Aniline | Sigma-Aldrich | Catalyst to accelerate the hydrazone ligation reaction |
| Desalting Columns | Thermo Fisher (Zeba™), Cytiva | For buffer exchange and removal of excess dye |
Properties of Cyanine7 Hydrazide
| Property | Value | Source |
| Molecular Weight | ~925 g/mol | [12] |
| Excitation (λex) | ~756 nm | [12] |
| Emission (λem) | ~779 nm | [12] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | (Typical for Cy7) |
| Solubility | DMSO | [12] |
| Reactivity | Aldehydes and ketones | [12] |
Detailed Experimental Protocols
Protocol 1: Expression and Purification of Aldehyde-Tagged Protein
This protocol is adapted for expression in E. coli. The key is the co-transformation and co-expression of the target protein containing the aldehyde tag and the Formylglycine-Generating Enzyme (FGE).
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with an N- or C-terminal aldehyde tag (e.g., LCTPSR) and a second compatible plasmid for FGE expression. Plate on LB agar with appropriate antibiotics for both plasmids.
-
Starter Culture: Inoculate a single colony into 50 mL of LB media with the required antibiotics. Grow overnight at 37°C with shaking.[7]
-
Large-Scale Culture: Inoculate 1 L of rich media with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[7]
-
Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[7]
-
Expression: Incubate the culture for 16-20 hours at a reduced temperature (18-25°C) with shaking. This slower expression enhances proper protein folding and ensures efficient enzymatic conversion of the cysteine to formylglycine by FGE.[7]
-
Harvesting and Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the pellet in an appropriate lysis buffer (e.g., containing lysozyme and DNase) and lyse by sonication. Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).[7]
-
Purification: Purify the aldehyde-tagged protein from the clarified lysate using a suitable chromatography method (e.g., Ni-NTA affinity chromatography if a His-tag is present).
Protocol 2: Labeling with Cyanine7 Hydrazide
The efficiency of hydrazone ligation is pH-dependent, with optimal rates typically observed in slightly acidic buffers.[10][11] The addition of aniline as a nucleophilic catalyst can significantly accelerate the reaction.[9][13][14]
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 10 - 50 µM | Higher concentrations drive the reaction forward. |
| Cy7 Hydrazide Molar Excess | 10 to 50-fold | Ensures complete labeling of the protein aldehyde.[7] |
| Reaction Buffer | 100 mM Sodium Phosphate or MES | Provides buffering capacity in the optimal pH range. |
| pH | 5.5 - 6.5 | Optimal for hydrazone formation kinetics. Slower above pH 6.0.[10][11] |
| Aniline (Catalyst) | 10 - 100 mM | Significantly increases reaction rate.[14] |
| Temperature | 25 - 37°C | Balances reaction rate with protein stability. |
| Incubation Time | 2 - 4 hours (with catalyst) | Overnight at 4°C for sensitive proteins. |
Step-by-Step Procedure:
-
Buffer Exchange: Exchange the purified aldehyde-tagged protein into the labeling buffer (e.g., 100 mM Sodium Phosphate, pH 6.0) using a desalting column. Determine the final protein concentration.
-
Prepare Reagents: Prepare a fresh 10 mM stock solution of Cyanine7 hydrazide in anhydrous DMSO. If using, prepare a 1 M stock of aniline in an appropriate solvent.
-
Set up Reaction: In a microcentrifuge tube, combine the purified protein, aniline (if used), and Cy7 hydrazide stock solution to the desired final concentrations.
-
Example: For a 100 µL reaction with 20 µM protein (10-fold excess dye), add:
-
Purified protein in buffer to a final volume of 98 µL.
-
2 µL of 10 mM Cy7 hydrazide stock (final concentration: 200 µM).
-
-
-
Incubation: Incubate the reaction mixture at the chosen temperature for the recommended time, protected from light. Gentle mixing can be beneficial.
-
Purification: After incubation, remove the unreacted Cy7 hydrazide. This is critical to prevent interference in downstream applications. Use a desalting column (for rapid removal) or size-exclusion chromatography (for higher purity).[][7]
Characterization and Data Analysis
Degree of Labeling (DOL) Calculation
The DOL, or the molar ratio of dye to protein, can be determined using UV-Vis spectrophotometry.[15]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7 (~750 nm, A₇₅₀).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
A correction factor (CF) is used: CF = A₂₈₀ of dye / A₇₅₀ of dye. (This is typically ~0.05 for Cy7).
-
Corrected A₂₈₀ = A₂₈₀,measured - (A₇₅₀,measured × CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = A₇₅₀ / ε_Cy7 (ε_Cy7 ≈ 250,000 M⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling.
-
DOL = Dye Conc. / Protein Conc.
-
For a site-specifically labeled protein, the expected DOL is close to 1.0.
Confirmatory Analysis
-
SDS-PAGE: Successful labeling can often be visualized by in-gel fluorescence. Run the labeled protein on an SDS-PAGE gel and image using an NIR-capable imager. A fluorescent band should appear at the molecular weight of your protein.[7]
-
Mass Spectrometry (MS): The most definitive confirmation is achieved by MS analysis (e.g., ESI-MS), which will show a mass shift corresponding to the molecular weight of the attached Cy7 hydrazide.[7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency (Low DOL) | Incomplete FGE conversion of Cys to fGly. | Optimize FGE co-expression conditions (e.g., lower temperature, longer induction). Confirm conversion by MS. |
| Suboptimal labeling reaction pH. | Ensure the reaction buffer pH is between 5.5 and 6.5.[10] | |
| Protein instability or aggregation. | Perform labeling at a lower temperature (e.g., 4°C overnight). | |
| Non-specific Labeling | Impure protein preparation. | Ensure high purity of the aldehyde-tagged protein before labeling. |
| (Rare) Reaction with natural carbonyls. | This is highly unlikely for purified proteins but can be a factor in crude lysates. | |
| High Background After Purification | Inefficient removal of free dye. | Use a high-resolution purification method like size-exclusion chromatography instead of a simple desalting column. |
| Non-covalent binding of dye to protein. | Add a small amount of non-ionic detergent (e.g., 0.1% Tween-20) during purification washes. |
References
-
Aldehyde tag - Wikipedia. (n.d.). Wikipedia. [Link]
-
Carrico, I. S. (2007). Introducing genetically encoded aldehydes into proteins. Nature Chemical Biology, 3(6), 321-322. [Link]
-
Hudak, J. E., et al. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Proceedings of the National Academy of Sciences, 106(9), 3116-3121. [Link]
-
Rashidian, M., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 987-995. [Link]
-
Agarwal, P., et al. (2013). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 8(7), 1248-1259. [Link]
-
Agarwal, P., et al. (2015). A guide to site-specific protein modification. Nature Methods, 12(1), 45-53. [Link]
-
Jiang, H., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Bioconjugate Chemistry, 23(11), 2203-2209. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
ResearchGate. (n.d.). Characterization of the peptides labeled with a fluorescent probe (Cy7). [Link]
-
Troy, T. A., & Burgess, K. (2019). Protein labelling and albumin binding characteristics of the near-IR Cy7 fluorophore, QuatCy. Organic & Biomolecular Chemistry, 17(33), 7756-7763. [Link]
-
Ren, J., et al. (2016). Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation. Journal of Chromatography B, 1008, 126-131. [Link]
-
ResearchGate. (2025). Is there a labeling process for Sulfo-Cyanine7 (CY7)? [Link]
-
Francis, M. B., & Hooker, J. M. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Accounts of Chemical Research, 44(9), 789-799. [Link]
-
Lim, S., et al. (2018). Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes. Molecules, 23(11), 2900. [Link]
Sources
- 2. pnas.org [pnas.org]
- 3. Protein Labelling and Albumin Binding Characteristics Of The Near-IR Cy7 Fluorophore, QuatCy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 5. Introducing genetically encoded aldehydes into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cyanine7 Hydrazide Conjugation to Proteins
Welcome to the technical support center for improving the conjugation efficiency of Cyanine7 (Cy7) hydrazide to proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure successful and reproducible bioconjugation experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your specific applications.
Introduction to Cyanine7 Hydrazide Conjugation
Cyanine7 hydrazide is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules.[1][2] Its hydrazide functional group allows for the specific covalent labeling of aldehyde or ketone groups on a target molecule, most commonly proteins. This process, known as hydrazone ligation, is a cornerstone of bioconjugation, enabling the creation of fluorescently tagged proteins for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][3]
The primary strategy for introducing the necessary carbonyl (aldehyde or ketone) functionality onto a protein is through the gentle oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins using sodium periodate.[4][5][6] The resulting aldehydes then readily react with the hydrazide group of Cy7 to form a stable hydrazone bond.[7][8]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Cyanine7 hydrazide.
Q1: What is the optimal pH for conjugating Cy7 hydrazide to a protein?
The reaction between a hydrazide and an aldehyde to form a hydrazone is most efficient under weakly acidic conditions, typically between pH 5.0 and 7.0.[7][9] This pH range represents a compromise: at a lower (more acidic) pH, the aldehyde group is more reactive, but the hydrazide becomes protonated and thus less nucleophilic.[9] Conversely, at a higher (more alkaline) pH, the hydrazide is more nucleophilic, but the aldehyde is less reactive.[9] For most glycoprotein labeling applications, a buffer at pH 5.5 is a good starting point.[6]
Q2: My protein is not a glycoprotein. Can I still label it with Cy7 hydrazide?
Directly, no. Cy7 hydrazide requires a carbonyl (aldehyde or ketone) group for conjugation. If your protein lacks carbohydrate moieties, you will need to introduce an aldehyde or ketone group through other chemical modification methods. This can be achieved by reacting primary amines (lysine side chains or the N-terminus) with a heterobifunctional crosslinker that contains both an amine-reactive group (e.g., an NHS ester) and a protected carbonyl group, which can be deprotected prior to conjugation with the hydrazide.
Q3: What is the role of aniline in the conjugation reaction?
Aniline acts as a catalyst in hydrazone ligation reactions, significantly increasing the reaction rate and overall conjugation efficiency.[4][7][10] It works by first reacting with the aldehyde to form a more reactive Schiff base intermediate. This intermediate is then readily displaced by the hydrazide to form the final, stable hydrazone bond. The use of an aniline catalyst can reduce reaction times from many hours to just a few hours and can lead to greater than 90% coupling efficiency.[4]
Q4: How can I determine the degree of labeling (DOL) of my Cy7-protein conjugate?
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at two wavelengths: ~280 nm for the protein and ~750 nm for Cy7.[11] The DOL can then be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.
Q5: Is the hydrazone bond formed stable?
The hydrazone bond is generally stable for most applications.[7][8] However, it is a reversible bond and can be susceptible to hydrolysis over time, particularly at low pH. For applications requiring very high stability, the hydrazone bond can be reduced to a more stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
Troubleshooting Guide
Encountering issues during your conjugation experiment is not uncommon. This section provides a structured approach to identifying and resolving potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Inefficient oxidation of the glycoprotein: The concentration of sodium periodate was too low, or the reaction time was too short. | Optimize the periodate oxidation step. A final concentration of 10-20 mM sodium periodate for 30 minutes at 4°C is a good starting point.[12] |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris or glycine) will quench the aldehyde groups on the protein, preventing reaction with the hydrazide.[13] | Ensure all buffers used during and after the oxidation step are free of primary amines. Use buffers such as sodium acetate or phosphate buffered saline (PBS).[13] | |
| Suboptimal pH of the conjugation reaction: The pH of the reaction buffer was too high or too low. | Verify the pH of your conjugation buffer. The optimal range is typically pH 5.0-7.0.[7][9] | |
| Degradation of Cy7 hydrazide: The dye may have been exposed to excessive light or moisture. | Store Cy7 hydrazide protected from light and moisture.[14] Prepare fresh solutions of the dye immediately before use. | |
| Protein Precipitation during or after Labeling | Over-labeling of the protein: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[15] | Reduce the molar ratio of Cy7 hydrazide to protein in the conjugation reaction.[11] |
| Inappropriate buffer conditions: The buffer composition or pH may not be optimal for your specific protein's solubility. | Ensure the buffer conditions are suitable for your protein. Consider adding solubilizing agents like non-ionic detergents (e.g., 0.05% Tween-20) if precipitation persists.[12] | |
| Fluorescence Quenching (Low Signal from Labeled Protein) | Aggregation-induced quenching (AIQ): At high degrees of labeling, Cy7 molecules can interact with each other, leading to self-quenching of their fluorescence.[12] | Optimize the dye-to-protein labeling ratio to avoid over-labeling.[12] |
| Environmental effects: The local environment around the conjugated dye on the protein surface can quench fluorescence. Tryptophan and tyrosine residues near the labeling site are known fluorescence quenchers.[16][17] | This is an inherent property of the protein and the specific labeling site. If quenching is severe, consider alternative labeling strategies if possible. | |
| Photobleaching: The fluorescent signal has been degraded by exposure to light. | Protect the labeled conjugate from light during all steps of the experiment and storage.[12][14] | |
| High Background Signal in Assays | Incomplete removal of free dye: Unconjugated Cy7 hydrazide remains in the sample. | Improve the purification method. Size exclusion chromatography (e.g., spin desalting columns) or dialysis are effective methods for removing unreacted dye.[18] |
Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoproteins
This protocol describes the generation of aldehyde groups on a glycoprotein, such as an antibody, for subsequent labeling with Cy7 hydrazide.
Materials:
-
Glycoprotein (e.g., IgG antibody) at 1-5 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Spin desalting column
Procedure:
-
Prepare the Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in cold 0.1 M sodium acetate buffer, pH 5.5. Keep this solution in the dark.[6][13]
-
Oxidation Reaction: Add the periodate solution to your protein solution to a final concentration of 10-20 mM.[12]
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Removal of Excess Periodate: Immediately after incubation, remove the excess sodium periodate using a spin desalting column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.
Protocol 2: Conjugation of Cy7 Hydrazide to Oxidized Protein
Materials:
-
Oxidized glycoprotein from Protocol 1
-
Cyanine7 hydrazide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
(Optional) Aniline (for catalysis)
-
(Optional) Sodium cyanoborohydride (NaBH₃CN) (for bond stabilization)
Procedure:
-
Prepare the Cy7 Hydrazide Solution: Immediately before use, dissolve the Cy7 hydrazide in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Purification: Remove the unreacted Cy7 hydrazide by size exclusion chromatography (e.g., a spin desalting column) or dialysis.[18]
-
(Optional) Reduction of Hydrazone Bond: To create a more stable linkage, the hydrazone bond can be reduced. Add sodium cyanoborohydride to the purified conjugate to a final concentration of 50 mM and incubate for 1 hour at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical principles, the following diagrams have been created.
Caption: A workflow diagram illustrating the key steps in conjugating Cy7 hydrazide to a glycoprotein.
Caption: The chemical reaction for hydrazone bond formation between a protein aldehyde and Cy7 hydrazide.
References
-
Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Available at: [Link]
-
Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC - NIH. Available at: [Link]
-
Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC. Available at: [Link]
-
Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? - PubMed. Available at: [Link]
-
Rapid characterization of green fluorescent protein fusion proteins on the molecular and cellular level by fluorescence correlation microscopy | PNAS. Available at: [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Hydrazide- Biotin - Interchim. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Journal of the American Chemical Society. Available at: [Link]
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF - ResearchGate. Available at: [Link]
-
Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C. Available at: [Link]
-
Characterizing a New Fluorescent Protein for Low Limit of Detection Sensing in the Cell-Free System - bioRxiv.org. Available at: [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC. Available at: [Link]
-
Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol - ResearchGate. Available at: [Link]
-
Efficient generation of hydrazides in proteins by RadA split intein - PMC - NIH. Available at: [Link]
-
(PDF) Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Available at: [Link]
-
Reduction and Oxidation :: Reductions with Hydrazine - Organic Chemistry Data. Available at: [Link]
-
Hydrazone - Wikipedia. Available at: [Link]
-
Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - ResearchGate. Available at: [Link]
-
Cy7: A Far-Red Fluorescent Dye for Precise Labeling - baseclick. Available at: [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - UCI Department of Chemistry. Available at: [Link]
Sources
- 1. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cyanine7 Hydrazide Conjugation and Purification
Mechanistic Overview
Cyanine7 (Cy7) hydrazide is a near-infrared (NIR) fluorescent dye widely used for labeling carbonyl groups (aldehydes and ketones) on biomolecules, such as glycoproteins subjected to periodate oxidation[1][]. With an absorption maximum of ~750 nm and an emission maximum of ~775 nm, Cy7 is optimal for deep-tissue in vivo imaging and spectral flow cytometry[3][4].
However, its heptamethine polymethine chain makes the standard dye highly hydrophobic[1]. This hydrophobicity is the primary culprit behind the notorious difficulty of removing unreacted Cy7 dye. Instead of remaining freely dissolved in solution, unreacted Cy7 tends to non-covalently bind to the target protein or aggregate in aqueous buffers, leading to high background fluorescence in downstream assays[5].
Purification Workflow & Decision Matrix
Caption: Workflow for Cy7 Hydrazide labeling and purification strategy selection.
Quantitative Comparison: Dialysis vs. Desalting Columns
| Purification Method | Separation Mechanism | Processing Time | Optimal Sample Volume | Free Dye Removal Efficiency | Risk of Protein Aggregation |
| Membrane Dialysis | Diffusion across MWCO membrane | 24–48 hours[6] | > 4 mL | Moderate (Hydrophobic dye may stick to membrane) | High (Due to prolonged low salt/time)[5] |
| Desalting Columns (SEC) | Size exclusion (e.g., Sephadex G-25)[7][8] | 15–30 minutes | 100 µL – 4 mL | Good (Requires buffer additives to prevent co-elution) | Low |
| Multimodal Spin Columns | Size exclusion + Hydrophobic trapping[5] | < 15 minutes | 100 µL – 4 mL | Excellent (>99%)[5] | Very Low |
Troubleshooting FAQs
Q: My protein precipitates during dialysis when trying to remove unreacted Cy7 hydrazide. Why does this happen, and how can I prevent it? A: Causality: Cyanine7 is a highly hydrophobic molecule[1]. When conjugated, it increases the overall hydrophobicity of your target protein. During prolonged dialysis (which can take 24-48 hours[6]), the continuous removal of stabilizing salts and the extended time at 4°C cause these newly hydrophobic proteins to aggregate and crash out of solution[5]. Furthermore, unreacted Cy7 can form micelles that fail to pass through the MWCO membrane. Solution: Switch to a rapid desalting column (SEC) to minimize processing time. If dialysis is strictly required due to large sample volumes, use the more hydrophilic variant, Sulfo-Cyanine7 hydrazide[1], and perform stepwise dialysis rather than dropping the salt concentration immediately to zero.
Q: I used a standard Sephadex G-25 desalting column, but my imaging still shows high background from free dye. What is the mechanism behind this? A: Causality: Standard SEC separates strictly by hydrodynamic volume (size)[8]. However, unreacted Cy7 can non-covalently bind to hydrophobic pockets on your target protein. Because the dye is physically "hitchhiking" on the protein, it effectively co-elutes in the void volume rather than entering the porous resin[5]. Solution: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or 5% DMSO to your column equilibration buffer to disrupt these hydrophobic interactions. Alternatively, utilize multimodal resins (e.g., Pierce Dye Removal Columns) that combine size exclusion with proprietary surface chemistry designed to actively trap unreacted hydrophobic dyes[5].
Q: Why is the conjugation performed at an acidic pH, but purification is done at a neutral pH? A: Causality: The initial periodate oxidation and subsequent hydrazide-carbonyl reaction require an acidic environment (pH 5.5) to prevent unwanted side reactions and ensure stable hydrazone bond formation[9]. However, maintaining the protein at pH 5.5 long-term can lead to denaturation. Buffer exchange into PBS (pH 7.2-7.4) during the desalting step simultaneously removes the free dye and neutralizes the pH, stabilizing the final conjugate[7][9].
Self-Validating Experimental Protocol: Cy7 Hydrazide Labeling and Rapid SEC Purification
This protocol incorporates a built-in spectrophotometric validation system to ensure both the success of the covalent linkage and the complete removal of free dye.
Phase 1: Periodate Oxidation of Glycoproteins
-
Preparation: Dissolve the target glycoprotein to a concentration of 5 mg/mL in cold 0.1 M Sodium Acetate buffer (pH 5.5)[9].
-
Oxidation: Add cold sodium meta-periodate to a final concentration of 20 mM. Incubate in the dark at 4°C for 30 minutes. (Mechanism: Periodate cleaves cis-diols on sugar residues to form reactive aldehydes[].)
-
Quenching: Quench the unreacted periodate by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes.
Phase 2: Hydrazide Conjugation
-
Dye Solubilization: Dissolve Cyanine7 hydrazide in anhydrous DMSO to a concentration of 10 mM. (Mechanism: Cy7 has moderate aqueous solubility; DMSO ensures complete dissolution before introduction to the protein[9].)
-
Reaction: Add a 10- to 20-fold molar excess of Cy7 hydrazide to the oxidized protein. Incubate for 2 hours at room temperature under constant agitation[9].
Phase 3: Removal of Unreacted Cy7 via Desalting Column (SEC)
-
Column Preparation: Select a desalting column (e.g., Zeba Spin 7K MWCO or Sephadex G-25) appropriate for your sample volume[4][7].
-
Equilibration: Equilibrate the column with PBS (pH 7.4) containing 5% DMSO. (Mechanism: DMSO disrupts non-covalent hydrophobic interactions between the free Cy7 and the protein, forcing the free dye into the resin pores.)
-
Loading & Elution: Load the reaction mixture onto the column. Add PBS as soon as the sample runs below the resin surface. Collect the eluate (void volume) in 0.5 mL fractions[7].
Phase 4: System Validation (Degree of Labeling)
-
Spectrophotometry: Measure the absorbance of each fraction at 280 nm (protein) and 750 nm (Cy7)[3][6].
-
Validation Check: Calculate the Degree of Labeling (DOL) using the molar extinction coefficients.
References
- "Cyanine7 hydrazide | CAS#:2183440-61-9", Lumiprobe.
- "Cy7APC conjug
- "Rapid & efficient removal of unreacted small molecules in a convenient spin-and-go form
- "CYanine Hydrazide", Interchim.
- "CY7 (Sulfo-Cyanine7) | Fluorescent Dye", MedChemExpress.
- "Cyanine7 Dye", AxisPharm.
- "Novel PE and APC tandems: Additional near‐infrared fluorochromes for use in spectral flow cytometry", PMC/NIH.
- "Zetadex Gel Filtr
- "Hydrazides - Probes", BOC Sciences.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 3. Cyanine7 Dye | AxisPharm [axispharm.com]
- 4. Novel PE and APC tandems: Additional near‐infrared fluorochromes for use in spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. drmr.com [drmr.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Optimizing pH for Hydrazone Bond Formation
Welcome to the technical support center for hydrazone bond formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their conjugation strategies. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
The Critical Role of pH in Hydrazone Ligation
Hydrazone bonds are formed through the condensation of a hydrazine derivative with an aldehyde or a ketone.[1] This reaction is a cornerstone of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), due to its reliability and the ability to proceed under mild conditions.[1][2] A key parameter governing the success of this reaction is the pH of the medium. The reaction is acid-catalyzed, with the rate being highly pH-dependent.[1][3]
The mechanism involves two main steps: the nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate (a carbinolhydrazine), followed by the acid-catalyzed dehydration of this intermediate to yield the stable hydrazone.[1][3] The pH creates a delicate balance:
-
Acidic Conditions (Optimal pH 4-6): In this range, the reaction is generally fastest.[1] There are sufficient protons to catalyze the rate-limiting dehydration step.[1][4]
-
Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[1][4]
-
Neutral to Basic Conditions (pH > 6): At higher pH, the lack of sufficient protons slows down the dehydration of the carbinolhydrazine intermediate.[1] For many biological applications that require physiological conditions (pH ~7.4), this can result in slow reaction rates.[1][4][5][6]
Troubleshooting Guide
This section addresses common problems encountered during hydrazone formation and provides actionable solutions.
Q1: Why is my hydrazone formation reaction slow or incomplete, even within the recommended pH 4-6 range?
A1: While the optimal pH range is a crucial starting point, several factors can influence the reaction rate:
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1] Aromatic aldehydes are often more stable than their aliphatic counterparts.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can increase reactivity, while electron-donating groups can decrease it.[6][7] Conversely, electron-withdrawing groups on the hydrazine can decrease its nucleophilicity.
-
Catalysis: For reactions at or near neutral pH, the use of a nucleophilic catalyst is often necessary. Aniline and its derivatives are commonly used to accelerate the reaction by forming a more reactive Schiff base intermediate.[1][4][9] More efficient water-soluble organocatalysts, such as anthranilic acids, have also been developed.[1]
-
Concentration: At low concentrations of reactants, which is common in biological experiments, the reaction rate will be inherently slower.[5] Increasing the concentration of one of the reactants can help drive the reaction to completion.
Q2: I'm observing significant hydrolysis of my hydrazone product. How can I improve its stability?
A2: Hydrazone bond stability is also pH-dependent and influenced by the structure of the reactants.
-
pH of the Medium: Hydrazone bonds are susceptible to acid-catalyzed hydrolysis.[7][10] If stability is an issue, consider if the purification or storage conditions are too acidic. The stability of hydrazones generally increases at neutral or slightly basic pH.
-
Structural Features:
-
Hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes due to resonance stabilization.[7][8]
-
Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones.[7][10]
-
Oximes, formed from the reaction of an aldehyde or ketone with a hydroxylamine, are significantly more stable to hydrolysis than hydrazones.[7][11]
-
-
Post-reaction Modification: If hydrolytic instability remains a challenge, the C=N double bond of the hydrazone can be reduced to a more stable single bond using reducing agents like sodium cyanoborohydride.[5]
Q3: My reaction is producing unexpected side products. What could be the cause?
A3: Side product formation can arise from several sources:
-
Impure Starting Materials: Ensure the purity of your aldehyde/ketone and hydrazine starting materials.
-
Reaction with Buffers: Some buffer components can potentially react with the starting materials. For example, amine-containing buffers could compete with the hydrazine in reacting with the carbonyl compound.
-
Oxidation: Hydrazine derivatives can be susceptible to oxidation. It may be necessary to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH-Mediated Degradation: The starting materials or the product might be unstable at the reaction pH. Assess the stability of all components under the chosen conditions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting pH for optimizing my hydrazone ligation?
A1: A pH of approximately 4.5 is a widely recommended starting point for many hydrazone formation reactions, as it often represents a good balance for maximizing the reaction rate.[3][4][5] However, the true optimum can vary, so a pH screen is advisable.
Q2: How does the structure of the reactants influence the optimal pH?
A2: The electronic properties of the substituents on both the carbonyl compound and the hydrazine play a significant role. For instance, reactants with neighboring acidic or basic groups can exhibit altered pH dependencies and may even self-catalyze the reaction, leading to faster rates at neutral pH.[6][12]
Q3: Can I perform hydrazone formation at physiological pH (7.4)?
A3: Yes, but the reaction is often slow without a catalyst.[6][13] The use of aniline or other nucleophilic catalysts can significantly accelerate the reaction at neutral pH.[4][5][14] Some newer, highly reactive aldehydes and hydrazines have been designed to react rapidly at physiological pH without the need for a catalyst.[6]
Q4: How does temperature affect the reaction?
A4: As with most chemical reactions, increasing the temperature will generally increase the rate of hydrazone formation. However, it can also accelerate potential side reactions and degradation. Room temperature or 37°C are common for biological applications.
Q5: What are some common buffers used for hydrazone formation?
A5: Acetate and citrate buffers are frequently used for reactions in the acidic pH range (4-6). For reactions at or near neutral pH, phosphate-buffered saline (PBS) is a common choice.[7] It is crucial to ensure that the buffer components do not interfere with the reaction.
Experimental Protocol: pH Optimization Screen
This protocol provides a general workflow for determining the optimal pH for your specific hydrazone formation reaction.
Materials:
-
Aldehyde or ketone starting material
-
Hydrazine derivative starting material
-
A series of buffers covering a pH range (e.g., acetate buffers for pH 4.0, 4.5, 5.0, 5.5 and phosphate buffer for pH 6.0, 6.5, 7.0, 7.4)
-
Suitable solvent for stock solutions (e.g., DMSO, DMF)
-
Reaction vessels (e.g., microcentrifuge tubes or a 96-well plate)
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or a spectrophotometer if one of the components has a distinct absorbance change upon reaction)
Procedure:
-
Prepare Stock Solutions: Dissolve the aldehyde/ketone and hydrazine derivative in a minimal amount of a suitable organic solvent to create concentrated stock solutions.
-
Set Up Reactions: In separate reaction vessels, add the appropriate buffer.
-
Initiate Reactions: Add the stock solutions of the aldehyde/ketone and hydrazine derivative to each buffer to initiate the reactions. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid affecting the pH and reaction kinetics.
-
Incubate: Allow the reactions to proceed at a constant temperature (e.g., room temperature or 37°C).
-
Monitor Progress: At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it if necessary (e.g., by dilution or addition of a quenching agent).
-
Analyze: Analyze the aliquots using your chosen analytical method to determine the extent of product formation.
-
Determine Optimal pH: Compare the reaction rates and final yields across the different pH values to identify the optimal condition.
Visualizing the pH Optimization Workflow
The following diagram illustrates the decision-making process and experimental workflow for optimizing pH in hydrazone bond formation.
Caption: Workflow for pH optimization in hydrazone formation.
Quantitative Data Summary
The following table summarizes the general effect of pH on hydrazone formation and stability. The specific values can vary significantly based on the reactants and conditions.
| pH Range | Reaction Rate | Hydrazone Stability | Key Considerations |
| < 4 | Decreases | Lower (hydrolysis) | Protonation of hydrazine reduces its nucleophilicity.[1][4] |
| 4 - 6 | Optimal | Moderate | Best balance for acid catalysis of dehydration without excessive hydrazine protonation.[1] |
| > 6 | Decreases | Higher | Lack of protons slows the rate-limiting dehydration step.[1] |
| ~7.4 | Slow | High | Often requires a catalyst for efficient formation in biological applications.[4][5][6] |
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]
-
Pianowski, Z. L., & Gierlich, J. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17463–17468. Available from: [Link]
-
Zhao, H., & Lee, R. J. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 24(5), 848–855. Available from: [Link]
-
Dirksen, A., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. Available from: [Link]
-
Kou, S., & Krauss, I. J. (2014). Aniline-terminated DNA catalyzes rapid DNA–hydrazone formation at physiological pH. Chemical Communications, 50(25), 3321-3323. Available from: [Link]
-
Al-Amin, M., & Reifenrath, A. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Available from: [Link]
-
L-M, A., & C, C. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(32), 7016-7023. Available from: [Link]
-
Hydrazone. Wikipedia. Available from: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(14), 2943–2946. Available from: [Link]
-
Crisalli, P., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Organic & Biomolecular Chemistry, 14(8), 2449–2452. Available from: [Link]
-
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Available from: [Link]
-
Aniline-catalysed acylhydrazone formation. a, Aldehyde equilibration... ResearchGate. Available from: [Link]
-
Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. Available from: [Link]
-
Kumar, P., & Choonara, Y. E. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. International Journal of Molecular Sciences, 13(8), 10172–10190. Available from: [Link]
-
Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. ChemRxiv. Available from: [Link]
-
Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions ...]. AxisPharm. Available from: [Link]
-
Hydrazone Formation. Available from: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 14. Aniline-terminated DNA catalyzes rapid DNA–hydrazone formation at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
optimal molar ratio of Cyanine7 hydrazide to protein for labeling
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals master the site-specific labeling of glycoproteins using Cyanine7 (Cy7) hydrazide.
Unlike random amine-reactive NHS-ester labeling, hydrazide chemistry allows for the targeted conjugation of fluorophores to the carbohydrate moieties of proteins. This guide provides the mechanistic causality behind each protocol step, ensuring your experiments are robust, reproducible, and self-validating.
Mechanistic Overview & Experimental Workflow
Why use Hydrazide Chemistry? Standard NHS-ester dyes react randomly with primary amines (lysine residues) distributed across a protein's surface. For antibodies, this often leads to the modification of the antigen-binding Fab region, resulting in steric hindrance and a loss of target affinity.
Hydrazide dyes, however, react specifically with carbonyl groups (aldehydes or ketones)[1]. Because most native proteins lack reactive carbonyls, we must artificially generate them. By exposing the protein to sodium meta-periodate (NaIO₄), we gently oxidize the cis-diols of the carbohydrate chains (glycans) located specifically on the Fc region of the antibody[1][2]. The Cy7 hydrazide then forms a stable covalent hydrazone linkage exclusively at these oxidized sites, preserving the antibody's functional binding capacity[1].
Workflow for site-specific glycoprotein labeling via periodate oxidation and Cy7 hydrazide.
FAQ: Optimization & Molar Ratios
Q: What is the optimal molar ratio of Cyanine7 hydrazide to protein? The optimal ratio is dictated by the degree of glycosylation of your target protein and the hydrophobicity of the dye. While a broad range of 10:1 to 50:1 (dye:protein) molar excess is generally recommended for hydrazide probes[3], Cy7 is a highly hydrophobic near-infrared fluorophore. Pushing the ratio too high for standard monoclonal antibodies often leads to protein precipitation and Aggregation-Induced Quenching (AIQ)[4].
Q: How do I choose the exact ratio for my specific protein? Refer to the quantitative matrix below. Always start at the lower end of the recommended range to prevent over-labeling.
Table 1: Optimal Dye-to-Protein Molar Ratios for Cy7 Hydrazide
| Protein Classification | Molecular Weight | Glycosylation Level | Recommended Molar Ratio (Dye:Protein) | Target DOL |
| Monoclonal Antibody (IgG) | ~150 kDa | Moderate (~2-3%, Fc region) | 10:1 to 20:1 [4] | 1.5 to 3.0 |
| Highly Glycosylated Protein (e.g., EPO, Mucins) | Variable | High (>20%) | 20:1 to 50:1 [3] | 3.0 to 5.0 |
| Aldehyde-Tagged Recombinant | Variable | Specific (Single engineered tag) | 10:1 to 20:1 [3] | ~1.0 |
Self-Validating Experimental Protocol
This protocol incorporates critical causality checkpoints to ensure the system self-validates before you consume expensive fluorescent reagents.
Phase A: Glycan Oxidation
-
Buffer Exchange: Prepare your protein at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5[2][5].
-
Causality: Periodate oxidation and subsequent hydrazone ligation require mildly acidic conditions. Avoid Tris, glycine, or ammonium ions, as they can interfere with the reaction[5].
-
-
Oxidation: Add freshly prepared sodium meta-periodate (NaIO₄) to a final concentration of 10-20 mM[1][4]. Incubate for 30-60 minutes at room temperature in the dark[2].
-
Self-Validating Quench: Stop the reaction by adding 30 µL of ethylene glycol per mL of protein solution[2].
-
Causality: Ethylene glycol contains vicinal diols that rapidly consume any unreacted NaIO₄. This fail-safe prevents the oxidant from degrading the Cy7 dye or over-oxidizing the protein backbone in downstream steps.
-
-
Desalting: Purify the oxidized protein using a Size-Exclusion Chromatography (SEC) spin column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5[4][5].
Phase B: Cy7 Hydrazide Ligation
-
Dye Preparation: Dissolve Cy7 hydrazide in anhydrous DMSO to create a 10 mM stock solution[5].
-
Causality: Using anhydrous DMSO prevents premature hydrolysis of the reactive hydrazide group.
-
-
Conjugation: Add the Cy7 hydrazide stock to the oxidized protein at the optimal molar ratio determined from Table 1 (e.g., 15:1 for an IgG).
-
Incubation: Gently invert the reaction tube to mix, then incubate for 1-2 hours at room temperature in the dark[1][4]. Avoid violent vortexing to prevent protein denaturation[5].
Phase C: Purification & QC
-
Final Purification: Remove unreacted dye using a fresh SEC column pre-equilibrated with PBS (pH 7.2-7.4)[5].
-
Validation (DOL Calculation): Measure the absorbance of the conjugate at 280 nm (protein) and ~750 nm (Cy7 maximum). Calculate the Degree of Labeling (DOL) to validate the success of the conjugation.
Troubleshooting Guide
When experiments deviate from expected outcomes, use this diagnostic matrix to identify the root cause and apply the targeted corrective action.
Table 2: Diagnostic & Troubleshooting Matrix
| Symptom / Issue | Root Cause Analysis | Corrective Action |
| Low Degree of Labeling (DOL < 1) | Incomplete Oxidation: NaIO₄ degrades rapidly in aqueous solutions, leading to insufficient aldehyde generation. | Prepare NaIO₄ immediately before use. Verify the reaction buffer is strictly free of primary amines (Tris/glycine)[5]. |
| Protein Precipitation / Turbidity | Hydrophobic Aggregation: Cy7 is highly hydrophobic. Excessive labeling causes the protein to unfold and aggregate[4]. | Reduce the dye:protein molar ratio to 10:1. Alternatively, switch to Sulfo-Cyanine7 hydrazide , which contains sulfonate groups that dramatically improve aqueous solubility[6]. |
| Weak Fluorescence Signal (Despite high DOL) | Aggregation-Induced Quenching (AIQ): High localized concentrations of Cy7 on the protein cause the fluorophores to stack and self-quench[4]. | Target a lower DOL (1.5 - 2.5). Ensure the conjugate is protected from light to prevent irreversible photobleaching[4]. |
| High Background in Assays | Free Dye Retention: Unreacted Cy7 hydrazide is non-covalently associating with hydrophobic pockets on the protein. | Perform a secondary SEC purification step or subject the conjugate to extensive dialysis against PBS[5]. |
References
-
ResearchGate - Is there a labeling process for Sulfo-Cyanine7 (CY7)? URL:[Link]
-
AxisPharm - Cyanine Dyes - Biomolecule Labeling. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to Cyanine7 Hydrazide Conjugates: Mechanistic Workflows and Degree of Labeling (DOL) Calculation
Executive Summary
When developing biotherapeutics or diagnostic assays, the covalent attachment of near-infrared (NIR) fluorophores like Cyanine7 (Cy7) to monoclonal antibodies must be executed with precision. While N-hydroxysuccinimide (NHS) esters are the industry default for rapid conjugation, they often compromise antibody function through random amine modification. This guide provides an in-depth comparison of Cy7 Hydrazide versus Cy7 NHS Ester, demonstrating how site-specific hydrazide chemistry preserves antigen-binding affinity. It also establishes a self-validating experimental protocol and the mathematical framework required to accurately calculate the Degree of Labeling (DOL).
The Mechanistic Case for Hydrazide Chemistry
The choice of reactive chemistry dictates the structural integrity of the final conjugate. Understanding the causality behind these mechanisms is critical for assay optimization.
NHS Ester (Random Labeling): NHS esters react with primary amines (lysine side chains and the N-terminus) via nucleophilic acyl substitution[1]. Because a standard IgG antibody contains approximately 80-90 lysine residues distributed across both the Fab and Fc regions, NHS ester labeling is inherently random. This lack of control risks modifying residues directly within the paratope, leading to steric hindrance and a measurable reduction in antigen-binding affinity[1].
Hydrazide (Site-Specific Labeling): Hydrazide chemistry elegantly bypasses the paratope by exploiting the conserved N-linked glycans located exclusively in the Fc region of the antibody. A prolonged periodate oxidation step is used to selectively cleave the cis-diols of these carbohydrate moieties, generating highly reactive dialdehydes[2]. Cyanine7 hydrazide then acts as a nucleophile, attacking these aldehydes to form a stable hydrazone bond[3]. Because the modification is restricted to the Fc region, the antibody's immunoreactivity remains entirely uncompromised.
Comparative Performance Data
To objectively evaluate the two strategies, the following table summarizes the quantitative performance metrics and operational parameters of Cy7 Hydrazide versus Cy7 NHS Ester.
| Parameter | Cyanine7 Hydrazide | Cyanine7 NHS Ester |
| Target Functional Group | Aldehydes (Oxidized Fc Glycans) | Primary Amines (Lysines) |
| Labeling Distribution | Site-specific (Fc region only) | Random (Fab and Fc regions) |
| Optimal Reaction pH | 4.5 (Oxidation) / 6.0 (Conjugation) | 8.3 - 8.5 |
| Typical Degree of Labeling (DOL) | 1.5 - 2.5 | 3.0 - 5.0 |
| Antigen Binding Retention | > 95% | 70% - 85% |
| Risk of Fluorescence Quenching | Low (Fluorophores spaced on Fc) | High (Risk of over-labeling) |
Visualizing the Conjugation Workflows
Chemical workflows for site-specific (Hydrazide) vs. random (NHS Ester) antibody labeling.
Self-Validating Experimental Protocol: Cy7 Hydrazide Conjugation
To ensure reproducibility, this workflow incorporates a strict pH control strategy and a built-in validation mechanism.
Self-Validation Check: Always run a parallel "unoxidized" control (skip Step 1 for a small aliquot). If the unoxidized control yields a DOL > 0.1 after purification, the dye is non-covalently sticking to the protein due to hydrophobic interactions, indicating insufficient purification[3].
Step 1: Periodate Oxidation
-
Buffer: 100 mM Sodium Phosphate, pH 4.5.
-
Reaction: Add 100 mM Sodium Periodate (
) to the antibody solution to a final concentration of 10 mM. Incubate for 2 hours at room temperature in the dark[3]. -
Causality: The acidic pH of 4.5 restricts oxidation strictly to terminal sialic acids and glycans, preventing the off-target oxidation of the protein backbone that occurs at neutral pH[3].
Step 2: Quenching & Buffer Exchange
-
Quench: Add a 10-fold molar excess of ethylene glycol and incubate for 5 minutes[3].
-
Causality: Ethylene glycol contains vicinal diols that rapidly consume unreacted periodate, preventing over-oxidation and unwanted side reactions during the labeling phase.
-
Exchange: Use a desalting spin column to exchange the antibody into 100 mM Sodium Phosphate, pH 6.0[3].
Step 3: Hydrazide Conjugation
-
Reaction: Dissolve Cyanine7 Hydrazide in anhydrous DMSO to 10 mM. Add a 10-to-20-fold molar excess of dye to the oxidized antibody[3].
-
Incubation: Incubate for 2 hours at room temperature.
-
Causality: pH 6.0 is the thermodynamic sweet spot for this reaction. At this pH, the aldehydes are highly reactive, but the hydrazide group remains sufficiently unprotonated to act as an effective nucleophile[3].
Step 4: Purification
-
Method: Remove excess free dye using size-exclusion chromatography (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4)[4].
Analytical Framework: Calculating the Degree of Labeling (DOL)
Accurate DOL calculation requires UV-Vis spectroscopy. Because the Cy7 fluorophore absorbs slightly at 280 nm (the wavelength used to quantify proteins), a Correction Factor (
Spectroscopic Constants
-
(Molar extinction coefficient of Cy7 at 750 nm) =ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
(Correction factor for Cy7) =ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
(Molar extinction coefficient of IgG at 280 nm) =ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Calculation Logic
-
Measure Absorbance: Record
and of the purified conjugate using a spectrophotometer. -
Correct Protein Absorbance: Subtract the dye's contribution at 280 nm.
-
Calculate DOL: Determine the molar ratio of dye to protein.
Logical flow of UV-Vis data processing for Degree of Labeling (DOL) calculation.
References
-
Klement E, et al. Enrichment of O-GlcNAc modified proteins by the periodate oxidation-hydrazide resin capture approach. Journal of Proteome Research, 2010;9(5):2200-2206. Available at:[Link]
Sources
Site-Specific Near-Infrared Labeling: A Comparative Guide to Cyanine7 vs. Alexa Fluor 750 Hydrazide
Executive Summary
Near-infrared (NIR) fluorescence imaging (700–900 nm) is a cornerstone of modern in vivo imaging, offering deep tissue penetration and minimal background autofluorescence[1]. When conjugating NIR fluorophores to antibodies or glycoproteins, traditional amine-reactive (NHS-ester) chemistries often result in random labeling, which can sterically hinder the antigen-binding domain. Hydrazide-functionalized dyes offer an elegant, site-specific alternative. By targeting the carbohydrate moieties (glycans) located on the Fc region of antibodies, hydrazide chemistry ensures that the paratope remains unobstructed, preserving the biological activity of the probe[2].
In this guide, we critically compare two prominent NIR hydrazide dyes: Cyanine7 (Cy7) hydrazide and Alexa Fluor 750 (AF750) hydrazide , evaluating their photophysics, aggregation tendencies, and practical laboratory workflows.
Mechanistic Foundation: The Hydrazide-Carbonyl Ligation
The conjugation of a hydrazide dye to a glycoprotein relies on a two-step bioorthogonal workflow. First, sodium meta-periodate (NaIO₄) is used to selectively oxidize cis-diols on sugar residues (such as sialic acid) into reactive aldehyde groups[2]. This reaction is strictly pH-dependent, optimally performed at pH 5.5 to prevent the off-target oxidation of sensitive amino acids[2]. Subsequently, the hydrazide moiety of the dye acts as a strong nucleophile, attacking the newly formed aldehydes to form a stable covalent hydrazone bond[3].
Workflow of site-specific glycoprotein labeling via periodate oxidation and hydrazide ligation.
Photophysical & Chemical Comparison: Cy7 vs. Alexa Fluor 750
While both dyes occupy the same spectral window (excitation ~750 nm, emission ~775 nm), their structural chemistry dictates vastly different behaviors in aqueous biological systems.
Cyanine7 (Cy7): Cy7 is a classic polymethine dye. While modern modifications like a rigidized central chain have improved its quantum yield[4], the core structure remains highly hydrophobic. In aqueous environments, Cy7 molecules tend to undergo π-π stacking, forming H-aggregates. This aggregation manifests as a prominent blue-shifted shoulder in its absorption spectrum and leads to severe self-quenching when multiple dyes are conjugated to a single protein[5][6]. Furthermore, Cy7 hydrazide requires organic co-solvents (like DMSO or DMF) for solubilization prior to labeling[4].
Alexa Fluor 750 (AF750): AF750 was engineered to overcome the limitations of traditional cyanines. It is heavily sulfonated, imparting exceptional hydrophilicity[5][7]. The bulky, negatively charged sulfonate groups sterically and electrostatically repel adjacent dye molecules. This prevents aggregation, allowing researchers to achieve a higher Degree of Labeling (DOL) without triggering fluorescence quenching[5]. Additionally, AF750 exhibits vastly superior photostability under continuous laser illumination, making it the preferred choice for demanding applications like stochastic optical reconstruction microscopy (STORM) and long-term in vivo tracking[5][7].
Quantitative Data Comparison
| Feature | Cyanine7 (Cy7) Hydrazide | Alexa Fluor 750 (AF750) Hydrazide |
| Excitation Max (nm) | ~750[8] | 749[9] |
| Emission Max (nm) | ~775[8] | 775[9] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹[6] | 240,000 cm⁻¹M⁻¹[9] |
| Stokes Shift | ~25 nm[8] | 26 nm[9] |
| Water Solubility | Low (Requires DMSO/DMF)[4] | Very High[7] |
| Aggregation Tendency | High (Self-quenching at high DOL)[5][6] | Low (Linear signal at high DOL)[5] |
| Photostability | Moderate[6] | Excellent[5] |
Self-Validating Experimental Protocol: Hydrazide Labeling of Glycoproteins
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps. This methodology is optimized for an IgG monoclonal antibody.
Phase 1: Periodate Oxidation of Glycans
-
Preparation : Dissolve the antibody in Oxidation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5) to a concentration of 2–5 mg/mL[2][10]. Causality: pH 5.5 ensures that oxidation is restricted to cis-diols on carbohydrates, preventing the oxidation of sensitive amino acids like methionine.
-
Oxidation : Prepare a fresh 100 mM stock of sodium meta-periodate (NaIO₄) in water[11]. Add NaIO₄ to the protein solution to a final concentration of 10 mM. Incubate in the dark at 4°C for 30 minutes[2].
-
Quenching : Stop the reaction by adding glycerol (or ethylene glycol) to a final concentration of 15 mM. Incubate for 15 minutes at room temperature[2][10]. Causality: Glycerol contains cis-diols that consume the unreacted NaIO₄, preventing it from oxidizing the hydrazide dye in the next step.
-
Desalting : Pass the quenched mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Oxidation Buffer to remove small molecules[10].
Phase 2: Hydrazide Ligation
-
Dye Preparation : Dissolve the hydrazide dye (Cy7 or AF750) in anhydrous DMSO to a concentration of 10 mM[10]. (Note: AF750 can alternatively be dissolved in aqueous buffer, but DMSO ensures complete dissolution of Cy7).
-
Conjugation : Add the dye to the oxidized antibody at a 20-fold molar excess. Incubate the mixture at room temperature for 2 hours in the dark with gentle rotation[3].
-
Purification : Remove unreacted dye using a desalting column or dialysis cassette (10 kDa MWCO) pre-equilibrated with PBS (pH 7.4).
Phase 3: Validation (Degree of Labeling)
-
Measure the absorbance of the purified conjugate at 280 nm (protein) and 750 nm (dye).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. A successful reaction should yield a DOL of 2 to 4 dyes per antibody. Causality: If using Cy7, a DOL > 3 may result in a drop in fluorescence due to self-quenching; AF750 will maintain a linear fluorescence increase[5].
Conclusion & Selection Matrix
The choice between Cy7 and Alexa Fluor 750 hydrazide hinges on the required dynamic range and imaging modality.
-
Choose Alexa Fluor 750 Hydrazide when quantitative accuracy, high degree of labeling, and extreme photostability are paramount. It is the definitive choice for high-resolution microscopy (STORM), long-term in vivo tracking, and multiplexed flow cytometry where signal linearity is critical[5][7].
-
Choose Cyanine7 Hydrazide for routine, cost-sensitive bulk assays where a low DOL (1-2 dyes per protein) is sufficient, or for short-term macroscopic in vivo imaging where extreme photostability is not the primary limiting factor[4][8].
References
-
Alexa Fluor 750 Dye | Thermo Fisher Scientific - US (Thermo Fisher Scientific). 7
-
Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes (PubMed / NIH). 5
-
Labeling Cells and Glycoproteins with iFluor™ Dye Hydrazides (AAT Bioquest). 10
-
Alexa Fluor® Dyes - Simply the Best and Brightest (UCI Department of Chemistry). 9
-
Hydrazide FluoProbes® labels (Interchim). 3
-
Cyanine7 Dye (AxisPharm). 8
-
Biotin (Long Arm) Hydrazide (Vector Labs). 11
-
Application Notes and Protocols: Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide (Benchchem). 2
-
A Comparative Guide to Near-Infrared (NIR) Dyes: Cy7, Alexa Fluor 790, and IRDye 800CW (Benchchem). 6
-
Commonly Used Dyes for In Vivo Fluorescence Imaging (Luminicell). 1
-
Cyanine7 NHS ester | CAS#:2408482-09-5 (Lumiprobe). 4
Sources
- 1. luminicell.com [luminicell.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alexa Fluor 750 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cyanine7 Dye | AxisPharm [axispharm.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Near-Infrared Probes: Cyanine7 Hydrazide vs. Cy5.5 Hydrazide for Optimal In Vivo Depth Penetration
For researchers, scientists, and drug development professionals navigating the complexities of in vivo fluorescence imaging, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts experimental success. The ability to non-invasively visualize biological processes deep within living organisms is paramount. This guide provides an in-depth, objective comparison of two widely used carbonyl-reactive NIR dyes, Cyanine7 (Cy7) hydrazide and Cyanine5.5 (Cy5.5) hydrazide, with a specific focus on their performance in achieving maximum tissue penetration depth.
The central thesis of this guide is that while both dyes operate within the valuable NIR-I window, the longer wavelength emission of Cy7 provides a distinct and often critical advantage for deep-tissue imaging. This assertion is grounded in the fundamental principles of light interaction with biological tissue and is supported by the spectral properties of the dyes.
The Physics of Deep-Tissue Imaging: Why Wavelength Matters
The primary obstacle to high-resolution, deep-tissue fluorescence imaging is the optical properties of biological tissues themselves. Two main phenomena dictate the penetration of light: absorption and scattering.[1][2]
-
Absorption: Key biological components, particularly hemoglobin in the blood, strongly absorb light at shorter wavelengths (visible and low-NIR range).[1]
-
Scattering: Light is scattered by various cellular and subcellular components, which randomizes the direction of photons and leads to image blurring and signal loss.[1][3]
Fortunately, there exists an "optical window" in the NIR spectrum, typically defined as 650 nm to 950 nm (NIR-I), where both absorption by endogenous chromophores and scattering are significantly reduced, allowing for deeper light penetration.[1][2][4] A second window (NIR-II, 1000-1700 nm) offers even further reduced scattering, but often requires specialized imaging systems and probes.[2][4]
Within the NIR-I window, a critical principle holds true: longer wavelengths are scattered less and are less prone to absorption by hemoglobin than shorter wavelengths. This fundamental concept underpins the superior potential of Cy7 for deep-tissue imaging compared to Cy5.5.
Spectral and Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorophore in vivo is dictated by its intrinsic spectral and photophysical characteristics. Here, we compare Cy7 hydrazide and Cy5.5 hydrazide.
| Property | Cy5.5 Hydrazide | Cy7 Hydrazide | Advantage for Depth Penetration |
| Typical Excitation Max (Ex) | ~675 nm | ~750 nm | Cy7 |
| Typical Emission Max (Em) | ~694 nm | ~773 nm | Cy7 |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | Comparable |
| Quantum Yield (Φ) | ~0.28[5] | ~0.30[5] | Cy7 (Slightly higher brightness) |
| NIR Window Placement | Lower end of NIR-I | Upper end of NIR-I | Cy7 |
As the table illustrates, Cy7's excitation and emission maxima are shifted further into the red end of the NIR-I spectrum. This seemingly modest shift of approximately 75-80 nm is highly significant for in vivo applications. The longer wavelength of Cy7 emission is less susceptible to the confounding effects of tissue scattering and residual hemoglobin absorption, resulting in a higher signal-to-background ratio for deep-seated targets.[2][6]
The Hydrazide Moiety: A Tool for Targeted Bioconjugation
Both dyes in this comparison are functionalized with a hydrazide group (-NH-NH₂). This reactive handle is particularly useful for labeling biomolecules through their carbohydrate moieties.[7] The process typically involves the mild oxidation of cis-diols in sugars (e.g., on glycoproteins like antibodies) with sodium periodate to create reactive aldehydes. The hydrazide group on the cyanine dye then reacts with these aldehydes to form a stable hydrazone bond.[8][9] This covalent conjugation strategy is a reliable method for attaching the fluorescent reporter to a targeting vector, such as an antibody or a nanoparticle, to direct it to a specific site in vivo.
Figure 1: Workflow for labeling a glycoprotein with a hydrazide-functionalized cyanine dye.
Experimental Protocol: A Comparative In Vivo Imaging Study
To empirically validate the theoretical advantages of Cy7 for deep-tissue imaging, a rigorous, self-validating experimental protocol is essential. The following describes a head-to-head comparison in a preclinical tumor model.
Objective: To compare the signal penetration depth and signal-to-background ratio of Cy7 hydrazide vs. Cy5.5 hydrazide conjugated to a tumor-targeting antibody in a subcutaneous xenograft mouse model.
Materials:
-
Tumor-targeting antibody (e.g., anti-EGFR)
-
Cy7 Hydrazide and Cy5.5 Hydrazide
-
Sodium meta-periodate
-
Nude mice with established subcutaneous tumors (e.g., A431 cells)
-
In vivo imaging system (IVIS) with appropriate filters for Cy5.5 and Cy7
-
Anesthesia system (isoflurane)
Methodology:
-
Antibody Conjugation:
-
Oxidize the glycan moieties on the antibody using a controlled reaction with sodium meta-periodate.
-
Separately, conjugate the oxidized antibody with Cy5.5 hydrazide and Cy7 hydrazide at a defined molar ratio.
-
Purify both antibody-dye conjugates to remove free dye.
-
Characterize the degree of labeling (DOL) for both conjugates using spectrophotometry to ensure they are comparable.
-
-
Animal Model and Administration:
-
House nude mice on a low-fluorescence chlorophyll-free diet for at least two weeks prior to imaging to minimize autofluorescence from the gut.[10][11]
-
Divide mice into two cohorts (n=5 per group): Group 1 (Cy5.5-Ab) and Group 2 (Cy7-Ab).
-
Anesthetize the mice using isoflurane.[12]
-
Administer an equimolar dose of the respective antibody-dye conjugate via intravenous (tail vein) injection.[10]
-
-
In Vivo Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 4, 24, 48, and 72 hours) using an IVIS or similar system.[12]
-
For the Cy5.5 group, use an excitation filter around 675 nm and an emission filter around 700 nm.
-
For the Cy7 group, use an excitation filter around 750 nm and an emission filter around 780 nm.
-
Maintain consistent imaging parameters (exposure time, binning, f/stop, field of view) for all animals and time points.
-
Acquire a white light photograph for anatomical reference.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background).
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each ROI.
-
Calculate the tumor-to-background ratio (TBR) for each animal at each time point.
-
After the final imaging time point, euthanize the animals and excise the tumors and major organs for ex vivo imaging to confirm signal localization.
-
Figure 2: Step-by-step workflow for the comparative in vivo imaging experiment.
Expected Outcomes and Interpretation
Based on the principles of light-tissue interaction, the Cy7-antibody conjugate is expected to yield a higher tumor-to-background ratio, particularly at later time points when the probe has maximally accumulated in the tumor. The longer emission wavelength of Cy7 should penetrate the overlying tissue more efficiently, resulting in a stronger, more clearly delineated signal from the deep-seated tumor compared to the Cy5.5 conjugate. This enhanced contrast and signal strength directly translate to improved sensitivity and more accurate quantification of the target.
Conclusion and Recommendation
For in vivo imaging applications where maximizing tissue penetration and achieving a high signal-to-background ratio are paramount, Cyanine7 hydrazide is the superior choice over Cy5.5 hydrazide. Its longer excitation and emission wavelengths place it in a more favorable region of the NIR-I optical window, minimizing the detrimental effects of tissue scattering and absorption. This results in enhanced sensitivity for detecting deep-seated targets, a critical advantage for applications in oncology, immunology, and drug development.
While Cy5.5 hydrazide remains a viable and effective NIR probe for more superficial imaging applications, researchers aiming to probe deeper into biological systems will find the photophysical properties of Cy7 to be a decisive advantage. The selection should always be guided by the specific biological question and the depth of the target being investigated.
References
-
Teledyne Vision Solutions. NIR-II Probes for In vivo Imaging. [Link]
-
Fluorochromes Description. (n.d.). Flow Cytometry Facility. [Link]
-
Panchuk-Voloshina, N., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712. [Link]
-
Wikipedia. (2023, November 27). Near-infrared window in biological tissue. [Link]
-
Licha, K., & Olbrich, C. (2005). Near-infrared Molecular Probes for In Vivo Imaging. Current Protocols in Cell Biology, Chapter 4, Unit 4.19. [Link]
-
Li, Z., et al. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6798–6802. [Link]
-
Wang, Y., et al. (2018). Emergence of Two Near-Infrared Windows for In-Vivo and Intraoperative SERS. Advanced Biosystems, 2(1-2), 1700156. [Link]
-
Jacques, S. L. (2013). Optical properties of biological tissues: a review. Physics in Medicine & Biology, 58(11), R37–R61. [Link]
-
University of California, Berkeley. (n.d.). Animal Care and Use Program Guidelines: In Vivo Optical Imaging of Mice and Rats. [Link]
-
Kim, J. H., et al. (2024). Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research. Anticancer Research, 44(10), 4325-4334. [Link]
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photostability comparison of Cyanine7 hydrazide vs ICG
As a Senior Application Scientist specializing in near-infrared (NIR) fluorescent probes, I frequently encounter a critical bottleneck in longitudinal bioimaging and fluorescence-guided surgery: the rapid photobleaching of Indocyanine Green (ICG). While ICG remains the gold standard clinical dye due to its FDA approval, its structural fragility under laser irradiation severely limits its utility for prolonged experimental workflows.
For researchers requiring robust, long-term tracking or precise bioconjugation, Cyanine7 (Cy7) hydrazide has emerged as a structurally optimized alternative. This guide provides an in-depth, objective comparison of the photostability profiles of ICG and Cy7 hydrazide, detailing the mechanistic causality behind their performance and providing a self-validating protocol for empirical verification.
Mechanistic Causality: The Photobleaching Paradigm
To understand why Cy7 hydrazide outperforms ICG in photostability, we must examine the molecular mechanics of cyanine dye degradation. Both dyes are heptamethine cyanines, featuring a conjugated polymethine bridge that facilitates NIR absorption and emission. However, their structural nuances dictate their survival under continuous excitation.
The ICG Degradation Pathway
When ICG is excited by NIR light (typically 780–808 nm), a fraction of the molecules undergo intersystem crossing to a triplet state. This excited triplet state transfers energy to dissolved ground-state oxygen, generating highly reactive singlet oxygen (
The Cy7 Hydrazide Advantage
Cy7 hydrazide mitigates this degradation through two primary mechanisms:
-
Structural Rigidification: Modern Cy7 derivatives often incorporate a central rigid cyclohexenyl ring within the heptamethine chain. This rigidification not only restricts non-radiative decay (thereby increasing the fluorescence quantum yield) but also sterically hinders the [2+2] cycloaddition of singlet oxygen.
-
Covalent Anchoring: The hydrazide functional group (
) is highly reactive toward carbonyl groups (aldehydes and ketones), which can be generated on glycoproteins or polysaccharides via periodate oxidation. Covalent conjugation to a bulky biomolecule shields the fluorophore from solvent-mediated degradation and prevents the concentration-dependent H-aggregation that plagues free ICG[4].
Mechanistic pathway of singlet oxygen-mediated photobleaching in ICG vs. Cy7 stabilization.
Quantitative Photophysical Comparison
The structural differences between these two dyes manifest directly in their photophysical metrics. The table below synthesizes the quantitative data critical for experimental design.
| Parameter | Indocyanine Green (ICG) | Cy7 Hydrazide | Clinical/Experimental Impact |
| Absorption Max ( | ~780 nm (aqueous) | ~750 - 770 nm | Both fall within the optimal NIR-I biological window for deep tissue penetration[5]. |
| Emission Max ( | ~800 - 820 nm | ~770 - 800 nm | Cy7 provides excellent signal-to-background ratios with standard Cy7 filter sets. |
| Photobleaching Rate | High (Rapid decay < 10 mins) | Low (Sustained > 30-50 mins) | Cy7 allows for prolonged time-lapse imaging and super-resolution microscopy[6]. |
| Aqueous Stability | Poor (Forms H-aggregates) | Good (Highly soluble) | ICG requires immediate use post-reconstitution; Cy7 maintains stability in buffers[7]. |
| Bioconjugation | Non-specific (hydrophobic/protein binding) | Specific (Hydrazone bond formation) | Cy7 hydrazide allows targeted labeling of oxidized glycans or antibodies[8]. |
Self-Validating Experimental Protocol: Photostability Assay
Materials Required:
-
Indocyanine Green (Clinical grade)
-
Cy7 Hydrazide
-
1X Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
808 nm continuous-wave (CW) laser (adjustable power)
-
Spectrofluorometer with kinetic monitoring capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare
stock solutions of ICG and Cy7 hydrazide in anhydrous DMSO to prevent premature hydrolysis. -
Dilute the stocks to a final working concentration of
in two separate matrices: (A) pure 1X PBS, and (B) 1X PBS supplemented with 1% (w/v) BSA. Rationale: BSA mimics the in vivo protein corona, which partially stabilizes ICG by preventing self-aggregation[4].
-
-
Baseline Measurement:
-
Transfer
of each sample into a quartz cuvette. -
Record the initial fluorescence emission spectra (
for Cy7, for ICG) to establish the (initial intensity) baseline.
-
-
Controlled Irradiation:
-
Expose the cuvettes to an 808 nm CW laser at a constant power density of
. Rationale: This power density closely replicates the irradiance used in in vivo fluorescence-guided surgery.
-
-
Kinetic Monitoring:
-
Continuously monitor the fluorescence intensity at the respective emission maxima (e.g., 810 nm for ICG, 780 nm for Cy7) every 60 seconds for a total duration of 60 minutes.
-
-
Data Normalization and Causality Check:
-
Plot the normalized fluorescence intensity (
) against irradiation time. -
Fit the decay curves to a first-order exponential decay model (
) to extract the photobleaching rate constant ( ) and half-life ( ). -
Validation Check: If the assay is performed correctly, ICG in pure PBS should exhibit a rapid exponential drop (
mins), while Cy7 hydrazide will maintain a significantly shallower decay curve[9].
-
Standardized workflow for comparative photobleaching quantification.
Conclusion
While ICG remains a vital tool for rapid, non-targeted clinical angiography and perfusion mapping, its inherent susceptibility to singlet oxygen-mediated polymethine cleavage renders it suboptimal for rigorous, long-term molecular imaging. Cy7 hydrazide overcomes these limitations through structural rigidification and the ability to form stable covalent bioconjugates. For researchers developing targeted drug delivery systems, antibody-drug conjugates (ADCs), or conducting prolonged in vivo tracking, transitioning from ICG to a Cy7-based architecture is a scientifically sound strategy to ensure data integrity and signal longevity.
References
-
Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells. nih.gov.[Link]
-
Photobleaching of dye 3 , Cy5, and Cy7 in solution: fluorescence intensity. researchgate.net.[Link]
-
Cyanine Derived Dyes. encyclopedia.pub.[Link]
-
Oxazolidine-Caged Heptamethine Cyanine Switch Exhibits High Photostability for Bioimaging via Buffering Fluorogenicity. chinesechemsoc.org.[Link]
-
Metal-organic frameworks-loaded indocyanine green for enhanced phototherapy: a comprehensive review. nih.gov.[Link]
-
Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. mdpi.com.[Link]
-
A Classic Near-Infrared Probe Indocyanine Green for Detecting Singlet Oxygen. nih.gov.[Link]
-
Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. acs.org.[Link]
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- 9. researchgate.net [researchgate.net]
Benchmarking Cyanine7 Hydrazide Sensitivity in Western Blotting: A Comparative Guide for Glycoprotein Detection
By: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
In modern biotherapeutics, particularly in the development of monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs), characterizing post-translational modifications (PTMs) like glycosylation is not just a regulatory requirement—it is a critical determinant of drug efficacy and safety. Western blotting remains a foundational technique for this analysis. However, traditional glycoprotein detection methods often force researchers to compromise between sensitivity, linear dynamic range, and multiplexing capabilities.
This guide provides an objective, data-driven benchmark of Cyanine7 (Cy7) hydrazide against established alternatives like Pro-Q™ Emerald 488, Chemiluminescence (ECL), and Periodic Acid-Schiff (PAS) stains. By shifting detection into the near-infrared (NIR) spectrum, Cy7 hydrazide resolves the historical limitations of membrane autofluorescence, offering a robust solution for quantitative glycoproteomics.
Mechanistic Causality: The Chemistry of Hydrazide Labeling
To understand why Cy7 hydrazide excels in western blotting, we must first examine the underlying chemical causality. Glycoproteins cannot be directly labeled by standard amine-reactive (NHS ester) or thiol-reactive (maleimide) dyes without overlapping with the protein backbone signal.
Instead, selective glycan detection relies on a two-step bioorthogonal reaction:
-
Periodate Oxidation: Sodium periodate (
) selectively cleaves the carbon-carbon bonds of cis-diols within the carbohydrate moieties, generating highly reactive aldehyde groups. -
Nucleophilic Addition: The hydrazide functional group (
) on the Cy7 dye acts as a strong nucleophile, attacking the newly formed aldehydes to form a stable, covalent hydrazone linkage[1].
Because Cy7 is a heptamethine cyanine dye with a rigidized central ring, it boasts a high extinction coefficient and a 20% increase in quantum yield compared to non-rigidized analogs, emitting strongly at ~773 nm[1].
Caption: Chemical mechanism of glycoprotein oxidation and subsequent NIR fluorescent labeling with Cy7 hydrazide.
Benchmarking Sensitivity & Performance
The primary advantage of NIR detection over visible fluorescence (e.g., Pro-Q Emerald 488) or colorimetric methods (e.g., PAS) lies in the physical properties of blotting membranes. Polyvinylidene difluoride (PVDF) and nitrocellulose exhibit significant autofluorescence under UV and visible light excitation (300–600 nm). In the NIR region (700–800 nm), this background autofluorescence drops to near zero[2].
This drastic reduction in background noise allows Cy7 hydrazide to achieve a superior Signal-to-Noise (S/N) ratio, pushing the limit of detection (LOD) into the low picogram/femtogram range.
Table 1: Quantitative Comparison of Glycoprotein Detection Methods
| Detection Method | Chemistry / Mechanism | Limit of Detection (LOD) | Dynamic Range | Multiplexing Capability | Signal Stability |
| Cy7 Hydrazide (NIR) | Periodate / Hydrazone | < 100 pg | > 4 logs | Excellent (with 680nm dyes) | Months (Stable) |
| Pro-Q™ Emerald 488 | Periodate / Hydrazone | 300 pg – 4 ng[3][4] | 2 - 3 logs | Moderate (Visible range) | Days |
| Biotin-Hydrazide + ECL | Enzymatic (HRP/AP) | ~100 pg | 1 - 2 logs | Poor (Broad emission) | Minutes to Hours |
| PAS Stain | Colorimetric | 25 – 100 ng[5] | < 1 log | None | Weeks |
Analytical Insights:
-
Vs. Pro-Q Emerald 488: While Pro-Q Emerald is a highly sensitive visible-range dye (detecting down to 300 pg depending on glycosylation degree)[3], its emission at 520 nm competes with membrane background. Cy7 Hydrazide bypasses this, offering a wider linear dynamic range crucial for quantifying high-abundance and low-abundance glycoforms on the same blot.
-
Vs. ECL: Chemiluminescence is limited by enzyme kinetics and the rapid saturation of digital sensors or X-ray film[6]. Cy7 fluorescence is a direct 1:1 stoichiometric readout—one photon emitted per photon absorbed—providing true quantitative linearity[7].
Self-Validating Experimental Protocol
To ensure scientific integrity, a protocol must be self-validating. The following methodology for Cy7 Hydrazide staining incorporates built-in enzymatic and chemical controls to definitively prove that the resulting NIR signal is specific to carbohydrate moieties, not non-specific protein binding.
Phase 1: Experimental Setup & Controls
-
Lane 1 (Target): Purified target glycoprotein (e.g., Transferrin or a therapeutic mAb).
-
Lane 2 (Negative Control): Target glycoprotein pre-treated with PNGase F (to enzymatically remove N-linked glycans).
-
Lane 3 (Specificity Control): A known non-glycosylated protein (e.g., Bovine Serum Albumin).
Phase 2: SDS-PAGE & Transfer
-
Resolve proteins using standard SDS-PAGE.
-
Transfer proteins to a Nitrocellulose membrane . (Note: Nitrocellulose is preferred over PVDF for NIR imaging due to even lower inherent autofluorescence at 800 nm)[8].
Phase 3: Oxidation & Cy7 Labeling
-
Wash: Rinse the membrane 3x in PBS (pH 7.4) for 5 minutes each.
-
Oxidation: Incubate the membrane in 10 mM Sodium Periodate (
) in 0.1 M Sodium Acetate buffer (pH 5.5) for 20 minutes at room temperature in the dark. -
Wash: Rinse thoroughly 3x with PBS to remove residual periodate.
-
Labeling: Incubate the membrane in 1-5 µM Cy7 Hydrazide[1] dissolved in 0.1 M Sodium Acetate buffer (pH 5.5) containing 10% DMF or DMSO to aid dye solubility. Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
Clearance Wash: Wash the membrane 4x for 10 minutes each in PBS containing 0.1% Tween-20 (PBST) to remove unbound dye, followed by a final rinse in pure PBS.
Phase 4: NIR Imaging
-
Image the blot using a near-infrared imaging system (e.g., Azure Sapphire Biomolecular Imager or LI-COR Odyssey) set to the 800 nm channel[2][9].
Caption: Self-validating experimental workflow ensuring Cy7 hydrazide staining specificity for glycans.
Advanced Applications: Multiplexing in Drug Development
The true power of Cy7 hydrazide in a modern laboratory is its multiplexing capability. Because Cy7 emits at ~773 nm, it leaves the visible and 680 nm NIR channels completely open[2].
Drug development professionals can leverage this by performing Two-Color NIR Western Blots :
-
800 nm Channel (Cy7 Hydrazide): Quantifies the total glycan load of the therapeutic protein.
-
700 nm Channel (e.g., Cy5.5 or IRDye 680RD secondary antibody): Detects the total protein backbone regardless of glycosylation status.
By calculating the ratio of the 800 nm signal to the 700 nm signal, researchers can determine the relative degree of glycosylation across different bioreactor batches or formulation conditions in a single, highly reproducible assay, eliminating the need for parallel gels or stripping/reprobing[6].
References
-
Azure Biosystems. Near-infrared Western Blots. Retrieved from: [Link]
-
Protocols.io. Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane). Retrieved from: [Link]
-
Biocompare. Get Out of the Dark(room) with these Western Blotting Documentation Systems. Retrieved from:[Link]
-
Azure Biosystems. Chemiluminescent and Fluorescent Westerns: Choose the Best Assay for Your Experiment. Retrieved from: [Link]
Sources
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- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Invitrogen Pro-Q Emerald 488 Glycoprotein Gel and Blot Stain Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Protein Modification and Fusion Tag Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 8. protocols.io [protocols.io]
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A Senior Application Scientist's Guide to Signal-to-Noise Ratio Analysis of Cyanine7 Hydrazide in Preclinical Animal Models
This guide provides an in-depth, objective comparison of Cyanine7 (Cy7) hydrazide for in vivo imaging, focusing on the critical metric of signal-to-noise ratio (SNR). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support experimental design and probe selection in preclinical animal models.
Section 1: The Imperative of Signal-to-Noise Ratio in Near-Infrared (NIR) In Vivo Imaging
In the domain of in vivo fluorescence imaging, the ultimate measure of a probe's efficacy is not merely the brightness of its signal, but the clarity of that signal against the inherent biological background. This clarity is quantified by the Signal-to-Noise Ratio (SNR), a metric that dictates the sensitivity and reliability of detection. The NIR window (roughly 700-900 nm) is advantageous for animal imaging due to reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum[1][2]. However, even within this window, factors like light scattering, residual autofluorescence from tissues, and detector noise contribute to a background that can obscure the specific signal from the probe[3].
A high SNR is paramount for:
-
Sensitivity: Detecting small lesions or low-abundance molecular targets.
-
Accuracy: Precisely delineating target tissues, such as tumors, from surrounding healthy tissue[4].
-
Quantitative Analysis: Ensuring that measured fluorescence intensity is a true representation of probe concentration and not an artifact of background noise.
Therefore, the selection of an NIR fluorophore must be rigorously evaluated based on its potential to maximize SNR in a complex biological system.
Section 2: An Introduction to Cyanine7 Hydrazide
Cyanine7 (Cy7) is a near-infrared fluorescent dye with spectral properties well-suited for in vivo imaging, typically exhibiting excitation around 750 nm and emission near 775 nm[5]. The ".hydrazide" functional group appended to the Cy7 core is the key to its specific utility.
The Hydrazide Moiety: A Tool for Covalent Targeting
The hydrazide group (—NHNH₂) is a powerful tool in bioconjugation chemistry. It selectively reacts with aldehyde (—CHO) and ketone (—C=O) groups to form a stable hydrazone bond[6][7]. This reactivity is particularly useful in biological systems for several reasons:
-
Targeting Glycoproteins: The carbohydrate moieties (glycans) of glycoproteins can be chemically oxidized using a mild oxidizing agent like sodium periodate (NaIO₄). This process cleaves the bonds between adjacent diols on the sugar rings, creating reactive aldehyde groups[8][9]. Cy7 hydrazide can then be used to covalently label these oxidized cell-surface glycoproteins, providing a method to image changes in glycosylation, which is often dysregulated in diseases like cancer[9].
-
Targeting Pathological Aldehydes: In certain disease states, such as fibrosis, there is an upregulation of enzymes like lysyl oxidase, which generates aldehyde-containing residues (allysine) on extracellular matrix proteins[10][11][12]. Probes with hydrazide or similar carbonyl-reactive functionalities can target these disease-specific markers[10][11].
This targeted, covalent binding mechanism is a distinct advantage, as it can lead to prolonged signal retention at the site of interest compared to non-covalently binding or passively accumulating probes.
Section 3: Comparative Analysis: Cy7 Hydrazide vs. Alternative NIR Probes
The choice of an NIR probe is a critical experimental decision. While Cy7 hydrazide offers a specific targeting mechanism, its performance must be weighed against other common alternatives. The most ubiquitous comparator is Indocyanine Green (ICG), an FDA-approved dye used for various clinical imaging applications[4].
| Feature | Cyanine7 (Cy7) Hydrazide | Indocyanine Green (ICG) | IRDye® 800CW | ZW800-1® |
| Excitation Max (nm) | ~750[5] | ~780 (plasma-bound)[2] | ~774 | ~760 |
| Emission Max (nm) | ~775[5] | ~810-820 (plasma-bound)[2][13] | ~789 | ~780 |
| Targeting Mechanism | Covalent (Hydrazone bond with aldehydes/ketones)[6][7] | Non-covalent (Binds to plasma proteins, passive accumulation via EPR effect)[4] | Primarily amine-reactive (NHS ester) for conjugation | Zwitterionic, low protein binding, renal clearance |
| Quantum Yield | Moderate to High (Higher than ICG)[14] | Low, variable (prone to aggregation)[2] | High | High |
| Photostability | Moderate to High[5] | Low[2] | High | High |
| In Vivo Clearance | Dependent on conjugate; unbound dye likely renal/hepatic | Rapid hepatic clearance[4] | Dependent on conjugate | Rapid renal clearance |
| Key Advantage | Specific, covalent targeting of oxidized glycans or pathological aldehydes.[8][10] | Clinically approved, well-documented.[4] | High brightness and stability, widely used for antibody conjugates. | Very low nonspecific background, high tumor-to-background ratios.[15] |
| Key Limitation | Requires pre-oxidation step for glycoprotein targeting; reactivity depends on aldehyde availability. | Low quantum yield and photostability; rapid clearance limits imaging window.[2][4] | Can have higher background signal in clearance organs like the liver.[15] | May clear too rapidly for optimal accumulation in some tumor models. |
Field-Proven Insights:
-
For Specificity: Cy7 hydrazide is superior when the goal is to specifically label cell-surface glycoproteins or disease-related aldehydes. This covalent attachment can significantly enhance SNR over time as unbound probe is cleared from circulation.
-
For Vascular Imaging/Perfusion: ICG's rapid binding to plasma proteins and subsequent circulation make it the standard for angiography and perfusion studies, though its imaging window is short[4].
-
For High Brightness Antibody Tracers: IRDye® 800CW is often the dye of choice for conjugating to antibodies and other targeting ligands due to its high brightness and stability[15].
-
For Ultra-Low Background: Zwitterionic dyes like ZW800-1 are engineered for rapid renal clearance and minimal nonspecific tissue accumulation, often yielding exceptional tumor-to-background ratios, albeit sometimes with lower absolute tumor signal compared to probes with longer retention[15].
Section 4: Experimental Protocol for In Vivo SNR Assessment of Cy7 Hydrazide
This protocol provides a self-validating system for assessing the SNR of Cy7 hydrazide in a tumor-bearing mouse model, targeting cell surface glycoproteins.
1. Animal Model and Probe Preparation
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft). Anesthetize the animal prior to all procedures.
-
Probe Preparation: Dissolve Cy7 hydrazide in a biocompatible solvent like DMSO to create a stock solution (e.g., 10 mM). Further dilute with sterile PBS to the final injection concentration, ensuring the final DMSO percentage is non-toxic (<5% v/v).
2. In Vivo Glycan Oxidation (Optional, for Glycoprotein Targeting)
-
Prepare a fresh, sterile solution of sodium periodate (NaIO₄) in PBS (e.g., 10 mM).
-
Administer the NaIO₄ solution intravenously. The optimal dose must be determined empirically but should be sufficient to oxidize glycans without causing systemic toxicity.
-
Allow a reaction time of 15-30 minutes for oxidation to occur on the vascular endothelium and accessible tumor cells.
3. Probe Administration and Imaging
-
Inject the prepared Cy7 hydrazide solution intravenously (e.g., via the tail vein). A typical dose ranges from 5 to 20 nmol per mouse.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 12h, 24h) using an in vivo imaging system equipped with appropriate excitation (~740-760 nm) and emission (>780 nm) filters.
-
Maintain consistent imaging parameters (exposure time, binning, f/stop, laser power) across all animals and time points.
4. Image Analysis and SNR Calculation
-
Using the system's analysis software, define a Region of Interest (ROI) over the tumor.
-
Define a second ROI of the same size over a non-target background tissue (e.g., contralateral muscle).
-
Signal (S): Calculate the mean fluorescence intensity within the tumor ROI.
-
Noise (N): Calculate the standard deviation of the fluorescence intensity within the background muscle ROI. This represents the biological and instrumental noise.
-
SNR Calculation: The most straightforward method is:
A robust analysis requires comparing the SNR of a targeted group (e.g., NaIO₄ + Cy7 hydrazide) against control groups (e.g., Cy7 hydrazide only, vehicle only) to validate that the signal is target-specific. An SNR greater than 3 is generally considered selective, though higher values are desirable[1].
Workflow for In Vivo SNR Analysis
Caption: Workflow for in vivo SNR assessment of Cy7 hydrazide.
Mechanism: Hydrazide-Aldehyde Coupling
Caption: Covalent labeling via hydrazide-aldehyde chemistry.
Section 5: Conclusion and Expert Recommendations
Cyanine7 hydrazide is a specialized yet powerful tool for in vivo imaging, offering the distinct advantage of covalent target engagement. Its utility shines in applications requiring the specific labeling of oxidized glycoproteins or endogenous aldehydes generated in pathological states.
Recommendations for Researchers:
-
When to Choose Cy7 Hydrazide: Opt for Cy7 hydrazide when your hypothesis is centered on changes in cell-surface glycosylation or when targeting aldehyde-rich microenvironments, such as in fibrotic diseases. The potential for high signal retention can yield excellent SNR at later time points (12-48h).
-
When to Consider Alternatives: For general tumor imaging based on the enhanced permeability and retention (EPR) effect, or when developing antibody-drug conjugates, a brighter, more stable dye like IRDye® 800CW may be more suitable. For studies requiring extremely low background and rapid clearance, a zwitterionic dye like ZW800-1 is a superior choice[15].
-
Crucial Controls: The validity of any study using Cy7 hydrazide for glycoprotein targeting rests on proper controls. Always include a cohort that receives the dye without prior periodate oxidation to quantify the level of non-specific binding and confirm that the observed signal enhancement is truly due to the targeted chemical reaction.
By carefully considering the targeting mechanism, spectral properties, and the critical metric of SNR, researchers can select the optimal NIR probe to generate clear, sensitive, and quantifiable data from their preclinical animal models.
References
-
Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy . PLoS One, 20(9), e0330718. [Link]
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How to Calculate Signal to Noise Ratio . (n.d.). HORIBA. Retrieved March 7, 2026, from [Link]
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Hoffman, W. L., & O'Shannessy, D. J. (1988). Site-directed immobilization of glycoproteins on hydrazide-containing solid supports . Journal of Immunological Methods, 112(1), 113-120. [Link]
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Wei, J., et al. (2025). Extracellular Aldehyde Sensing Probes for In Vivo Imaging . Accounts of Chemical Research. [Link]
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Zhang, X., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC . Optics Express, 26(20), 26394-26409. [Link]
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Number of Images and Animals Used for Signal-to-Noise Ratio Analysis . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Latorre, M., et al. (2025). Evaluation of Selective Efficacy of Indocyanine Green-Mediated Photodynamic Therapy ICG-PDT in MCF-7 Breast Cancer Cells Compared to Healthy Cells in a 3D Hollow Fiber Bioreactor Model . MDPI. [Link]
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Borra, R., et al. (2023). Tailored Chemical Reactivity Probes for Systemic Imaging of Aldehydes in Fibroproliferative Diseases . Journal of the American Chemical Society, 145(38), 20825–20836. [Link]
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Walker, S. H., et al. (2018). Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent . Analytical and Bioanalytical Chemistry, 410(5), 1535–1544. [Link]
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MRI Probes for In Vivo Aldehyde Sensing . (2024, May 16). ResearchGate. Retrieved March 7, 2026, from [Link]
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Near-infrared Molecular Probes for In Vivo Imaging - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Beuf, O., et al. (2006). Small-animal MRI: Signal-To-Noise Ratio Comparison at 7 and 1.5 T With Multiple-Animal Acquisition Strategies . MAGMA, 19(4), 202-8. [Link]
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Tremblay, T.-L., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins . MethodsX, 11, 102349. [Link]
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Li, P., et al. (2021). Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm . The Royal Society. [Link]
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Kumar, A., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems . RSC Publishing. [Link]
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Cyanine7 Dye . (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]
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Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis . (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
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Flier, A., et al. (2011). Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging . Journal of Biomedical Optics, 16(6), 066005. [Link]
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Signal-to-Noise Ratio (SNR) . (2024, June 15). Scientific Volume Imaging. Retrieved March 7, 2026, from [Link]
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Wang, Y., et al. (2020). Deep learning for in vivo near-infrared imaging . PNAS, 118(2). [Link]
-
Quantification of Signal-to-Noise Ratio in Cerebral Cortex Recordings Using Flexible MEAs With Co-localized Platinum Black, Carbon Nanotubes, and Gold Electrodes . (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
-
Near Infrared-II Fluorescent protein for In-vivo Imaging . (2022, March 4). bioRxiv.org. Retrieved March 7, 2026, from [Link]
-
Presenting a Signal to Noise Ratio Model Based on the Combined Effect of Sound Pressure Level/frequency, Exposure Time and Oral Potassium: Experimental Study in Rats . (2019, January). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging . (2023, March 8). MDPI. Retrieved March 7, 2026, from [Link]
-
Zhang, L., et al. (2021). Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer . Gland Surgery, 10(2), 586-594. [Link]
-
Massa, S., et al. (2025). A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging - PMC . Molecular Imaging and Biology. [Link]
Sources
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- 4. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanine7 Dye | AxisPharm [axispharm.com]
- 6. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]
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- 10. pubs.acs.org [pubs.acs.org]
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- 17. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
verifying purity of Cyanine7 hydrazide conjugates via HPLC
Verifying the Purity of Cyanine7 Hydrazide Conjugates via HPLC: A Comprehensive Comparison Guide
The translation of near-infrared (NIR) fluorescent bioconjugates from in vitro assays to in vivo preclinical imaging demands rigorous quality control. For researchers labeling glycoproteins or antibodies, Cyanine7 (Cy7) hydrazide is a powerful, carbonyl-reactive fluorophore. By utilizing periodate oxidation to generate aldehydes on the carbohydrate moieties of antibodies (such as the Fc region), hydrazide chemistry allows for site-specific labeling that preserves the antigen-binding Fab region[1][].
However, the presence of unreacted "free dye" in the final formulation is a critical failure point in in vivo imaging. Free NIR dyes can cause severe background fluorescence, off-target tissue accumulation, and false-positive biodistribution data[3]. This guide provides an in-depth comparative analysis of Cy7 against alternative NIR dyes, explores the causality behind conjugation chemistry, and establishes a self-validating Size Exclusion Chromatography (SEC-HPLC) protocol to verify conjugate purity[4][5].
When designing an in vivo imaging agent, selecting the right fluorophore is a balance of photophysics, hydrophilicity, and cost. While Cy7 is a standard workhorse, it is frequently compared against highly engineered alternatives like Alexa Fluor 750 (AF750) and IRDye 800CW[6].
Table 1: Performance Comparison of Leading NIR Hydrazide Dyes
| Feature | Cyanine7 (Cy7) Hydrazide | Alexa Fluor 750 Hydrazide | IRDye 800CW Hydrazide |
| Excitation / Emission | ~750 nm / 773 nm[1] | ~749 nm / 775 nm | ~774 nm / 789 nm |
| Hydrophilicity | Moderate (Requires DMSO for stock) | High (Sulfonated) | Very High (Highly Sulfonated) |
| Conjugation Strategy | Site-specific (Aldehydes/Ketones)[] | Site-specific (Aldehydes/Ketones) | Site-specific (Aldehydes/Ketones) |
| In Vivo Background | Moderate (Free dye may bind serum proteins) | Low | Very Low (Rapid renal clearance)[3] |
| SEC-HPLC Resolution | Good (May require organic modifier) | Excellent | Excellent (Minimal column sticking)[3] |
| Cost-Effectiveness | High (Highly accessible) | Moderate | Low (Premium pricing) |
Causality in Dye Selection: IRDye 800CW is heavily sulfonated, giving it an extremely low non-specific tissue binding profile, which is ideal for clinical translation[3]. However, Cy7 remains the preferred choice for early-stage screening, proof-of-concept biodistribution, and high-throughput labeling due to its excellent quantum yield and cost-effectiveness[1]. The moderate hydrophobicity of Cy7 means that rigorous HPLC purification and verification are absolutely mandatory, as residual free Cy7 is more likely to interact with biological matrices than free IRDye 800CW.
The Logic of Hydrazide Conjugation and Purification
Random amine labeling (via NHS-esters) targets lysine residues, which can inadvertently block the binding site of an antibody. Hydrazide conjugation bypasses this by targeting the cis-diols of carbohydrates located on the Fc region[].
Workflow of site-specific antibody labeling and Cy7 hydrazide conjugation.
The Causality of pH: The reaction between the hydrazide group and the newly formed aldehyde requires a slightly acidic environment (pH 5.5–6.0). This specific pH range provides the optimal thermodynamic balance: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that the nucleophilic hydrazide nitrogen becomes fully protonated and unreactive.
SEC-HPLC: The Gold Standard for Purity Verification
To verify that no free Cy7 remains, High-Performance Liquid Chromatography (HPLC) is employed[4]. While Reverse-Phase HPLC (RP-HPLC) is excellent for small peptides, the high organic solvents and acidic conditions (e.g., TFA) cause irreversible denaturation of intact antibodies[7]. Therefore, Size Exclusion Chromatography (SEC-HPLC) is the mandatory method for intact protein-dye conjugates[3][5].
SEC-HPLC separation mechanism isolating high-MW Cy7-conjugates from low-MW free dye.
Step-by-Step Experimental Methodology
This self-validating protocol ensures both efficient conjugation and rigorous analytical verification.
Phase 1: Oxidation and Conjugation
-
Buffer Exchange: Dialyze the antibody (e.g., 5 mg/mL) into 0.1 M Sodium Acetate buffer, pH 5.5.
-
Periodate Oxidation: Add freshly prepared sodium metaperiodate (
) to a final concentration of 10 mM. Incubate in the dark at 4°C for 30 minutes[]. -
Quenching: Stop the oxidation by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes to consume unreacted periodate.
-
Labeling: Dissolve Cy7 hydrazide in anhydrous DMSO (10 mg/mL)[1]. Add to the oxidized antibody at a 15-fold molar excess. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody precipitation[5].
-
Incubation: React for 2 hours at room temperature or overnight at 4°C, protected from light.
Phase 2: Bulk Purification
-
Desalting: Pass the reaction mixture through a pre-equilibrated Zeba™ Spin Desalting Column (40K MWCO) or perform exhaustive dialysis against PBS (pH 7.4) to remove >95% of the unreacted Cy7 dye[5].
Phase 3: SEC-HPLC Purity Verification
To confirm
-
Column Selection: Use a high-resolution analytical SEC column (e.g., TSKgel G3000SWxl, 7.8 mm × 30 cm, 5 µm).
-
Mobile Phase Optimization: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.8.
-
Crucial Causality Step: Because Cy7 has a hydrophobic polymethine chain, free dye can interact with the silica backbone of the SEC column, causing peak tailing or permanent retention. If free dye recovery is poor, add 5–10% Acetonitrile (ACN) to the mobile phase to disrupt these hydrophobic interactions without denaturing the antibody.
-
-
Flow Rate & Injection: 1.0 mL/min; inject 10–20 µg of the conjugate.
-
Dual-Wavelength Detection: Monitor at 280 nm (detects total protein) and 750 nm (detects Cy7)[1].
-
Data Interpretation:
-
The intact Cy7-antibody conjugate will elute at the void volume (~8–9 minutes). Both the 280 nm and 750 nm traces will perfectly overlap at this peak.
-
Any free Cy7 dye will elute near the total permeation volume (>15 minutes) and will only show a peak at 750 nm.
-
Validation: If the area under the curve (AUC) for the 750 nm peak at >15 mins is less than 1% of the total 750 nm AUC, the conjugate is verified as pure and ready for in vivo injection[4][8].
-
Alternative: If SEC-HPLC fails to resolve the free dye due to severe column sticking, SDS-PAGE with NIR fluorescence scanning is a validated fallback method to quantify unbound dye[3].
-
References
-
Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging. National Center for Biotechnology Information (PMC). Available at: [Link]
-
HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol. 251. Available at: [Link]
-
AxisPharm. "Cyanine Dyes - Biomolecule Labeling". AxisPharm. Available at: [Link]
-
CellMosaic. "CellMosaic Announces Fluorescent Dye Based Product Line with Five Innovative Dye Conjugates". CellMosaic. Available at: [Link]
-
3C conjugates: a highly sensitive platform for antibody internalization assessment in ADC development. National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
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- 3. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. 3C conjugates: a highly sensitive platform for antibody internalization assessment in ADC development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenocyanine | 19764-90-0 | Benchchem [benchchem.com]
- 7. renyi.hu [renyi.hu]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
Safety Operating Guide
Cyanine7 hydrazide proper disposal procedures
Comprehensive Operational and Disposal Guide for Cyanine7 Hydrazide
Cyanine7 (Cy7) hydrazide is a near-infrared (NIR) fluorescent dye widely utilized by drug development professionals and researchers for in vivo imaging and bioconjugation[1][2]. While its rigidized heptamethine polymethine chain provides exceptional quantum yield and deep-tissue penetration[1][3], its chemical structure and the solvents required for its reconstitution present specific operational and environmental hazards.
This guide provides authoritative, step-by-step methodologies for the safe handling, experimental application, and regulatory-compliant disposal of Cy7 hydrazide.
Chemical Profile & Hazard Causality
To handle Cy7 hydrazide safely, personnel must understand the causality behind its hazard classifications. The dye features a hydrazide functional group designed to react rapidly with aldehydes and ketones to form stable hydrazone bonds[1].
-
Toxicological Risks: The synthetic powder is a known skin, eye, and respiratory irritant[4][5]. Inhalation of aerosolized dust can cause severe respiratory tract inflammation[4].
-
Solvent-Mediated Hazards: Cy7 hydrazide is highly hydrophobic and is typically reconstituted in organic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]. DMSO is a potent penetration enhancer; if contaminated DMSO contacts the skin, it will rapidly transport the dissolved Cy7 dye directly into the bloodstream.
-
Environmental Persistence: The complex polymethine bridge and aromatic ring structures resist natural biodegradation[7]. Discharging this chemical into the environment poses long-term toxicity risks to aquatic ecosystems[4].
Quantitative Data & Handling Parameters
| Property | Value | Operational Safety Relevance |
| Excitation / Emission | ~750 nm / ~773 nm[1] | Requires NIR imaging systems. Prolonged light exposure causes photobleaching; store at -20°C in the dark[1]. |
| Solubility | DMSO, DMF, DCM[6] | Stock solutions require organic solvents. Waste containers must be chemically compatible (e.g., Glass or HDPE). |
| Hazard Class | Irritant (Skin/Eye/Respiratory)[4] | Mandates chemical-resistant gloves, safety goggles, and handling of dry powder strictly within a fume hood[4]. |
| Environmental | Aquatic Toxicity[4] | Strict prohibition against drain disposal; must be collected as hazardous chemical waste[4]. |
Experimental Workflow & Waste Generation
Understanding where hazardous waste is generated is critical for proactive safety management. A primary application of Cy7 hydrazide is the labeling of glycoproteins following periodate oxidation[1].
Step-by-Step Methodology: Glycoprotein Labeling via Periodate Oxidation
This protocol is self-validating: successful completion of Step 2 ensures no residual oxidizer interferes with the dye in Step 4, preventing hazardous side reactions.
-
Oxidation: Dissolve the target glycoprotein in 0.1 M sodium acetate buffer (pH 5.5). Add cold sodium meta-periodate to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark. (Causality: pH 5.5 specifically targets sialic acid residues for oxidation into reactive aldehydes).
-
Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes. (Causality: Glycerol rapidly consumes unreacted periodate, preventing it from oxidizing the Cy7 dye in subsequent steps).
-
Dye Reconstitution: In a fume hood, reconstitute Cy7 hydrazide powder in anhydrous DMSO to create a 10 mM stock solution[2].
-
Conjugation: Add a 10- to 20-fold molar excess of Cy7 hydrazide to the oxidized protein. Incubate for 2 hours at room temperature, protected from light.
-
Purification: Isolate the Cy7-labeled glycoprotein using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS.
-
Waste Routing: The purified conjugate is retained. The column filtrate (containing DMSO and unreacted Cy7 hydrazide) is immediately routed to Liquid Hazardous Waste .
-
Figure 1: Cy7 Hydrazide bioconjugation workflow and associated hazardous waste stream routing.
Step-by-Step Disposal & Spill Response Protocols
Proper disposal prevents environmental contamination and ensures laboratory compliance with local and federal regulations (e.g., EPA/RCRA standards). Do not mix Cy7 hydrazide waste with general chemical waste[5].
Phase 1: Personal Protective Equipment (PPE) Verification
Before handling waste or spills, operators must don appropriate PPE[4][5]:
-
Gloves: Use Butyl rubber or Neoprene gloves when handling liquid waste containing DMSO. Causality: Standard latex or thin nitrile degrades rapidly upon contact with DMSO, compromising the dermal barrier.
-
Eye Protection: Safety goggles with side shields[5].
-
Respirator: If cleaning a dry powder spill outside a fume hood, a NIOSH/MSHA-approved particulate respirator is mandatory to prevent inhalation of irritant dust[4][5].
Phase 2: Routine Waste Segregation and Disposal
-
Liquid Waste Consolidation: Collect all unreacted dye, wash buffers, and DMSO/DMF solutions in a chemically compatible, tightly sealed High-Density Polyethylene (HDPE) or glass container[4].
-
Solid Waste Collection: Place all contaminated pipette tips, empty dye vials, and used size-exclusion columns into a puncture-resistant container lined with a hazardous waste bag. Handle uncleaned empty containers with the same precautions as the active product[5].
-
Labeling: Affix a standardized hazardous waste label to both liquid and solid containers. Explicitly write: "Hazardous Waste: Contains Cyanine7 Hydrazide and [Insert Solvent, e.g., DMSO]"[5].
-
EHS Transfer: Do not dispose of any Cy7 waste down the drain or in regular municipal trash[4][5]. Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department for professional incineration.
Phase 3: Emergency Spill Protocol
In the event of an accidental release, execute the following validated recovery steps:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure the room's ventilation system is active[4]. Remove all sources of ignition, as the powder is combustible[4][5].
-
Dry Powder Spill Recovery: Do NOT dry sweep, as this generates hazardous aerosols[4][5]. Use a high-efficiency HEPA vacuum cleaner to collect the powder, or carefully wet-wipe the area using paper towels lightly dampened with water or ethanol[5].
-
Liquid Spill Recovery: Contain the spread of the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized spill pads)[4].
-
Decontamination: Once the bulk material is removed, wash the affected surface thoroughly with soap and plenty of water to remove residual dye[4][5].
-
Disposal of Cleanup Materials: Place all used absorbents, wipes, and contaminated PPE into a sealed hazardous waste bag and label appropriately for EHS pickup[4].
References
-
AxisPharm. Cyanine 7 (Cy7) Dye: Spectral Properties and Applications. Retrieved from [Link]
-
AxisPharm. Cyanine Dyes - Biomolecule Labeling. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]
- 3. Cyanine7 Dye | AxisPharm [axispharm.com]
- 4. targetmol.com [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cyanine Dyes - Biomolecule Labeling | AxisPharm [axispharm.com]
A Strategic Guide to Personal Protective Equipment for Handling Cyanine7 Hydrazide
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Cyanine7 (Cy7) hydrazide. The focus is on the critical role of Personal Protective Equipment (PPE) in mitigating risks associated with this specialized fluorescent probe. Our objective is to instill a deep understanding of why specific precautions are necessary, fostering a culture of safety that extends beyond mere compliance.
Understanding the Compound: A Dual-Hazard Profile
Cyanine7 hydrazide presents a dual-hazard profile that dictates a stringent approach to safety. It combines the properties of a large, complex cyanine dye with the reactivity of a hydrazide functional group.
-
Cyanine Dyes : These are large polycyclic aromatic molecules. While many cyanine dyes themselves have low acute toxicity, they are potent photosensitizers and can be irritants.[1] The primary risk is often associated with their physical form (e.g., fine powder, which is easily aerosolized) and their high staining potential, which can complicate decontamination.
-
Hydrazide Moiety : The hydrazide group (-NHNH2) is a derivative of hydrazine. Hydrazine and its derivatives are a class of compounds with significant toxicological profiles. They can be toxic if inhaled, absorbed through the skin, or ingested.[2][3][4] The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen (Group B2).[4] Exposure can lead to irritation of the eyes, nose, and throat, as well as damage to the liver, kidneys, and central nervous system.[3][4] Therefore, any compound containing a hydrazide functional group must be handled with the assumption of significant toxicity.[5][6]
Given this profile, Cyanine7 hydrazide must be treated as a hazardous substance, with particular attention paid to preventing inhalation of the powder and any direct skin or eye contact.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Chemical Fume Hood : All handling of solid Cyanine7 hydrazide and the preparation of its solutions must be conducted in a certified chemical fume hood.[6] This is non-negotiable and serves to contain aerosols and vapors, protecting the user from inhalation exposure.
-
Designated Work Area : The section of the bench within the fume hood where the work is performed should be designated for hazardous compound use.[6] Covering the work surface with disposable, absorbent bench paper facilitates easy cleanup and decontamination.
-
Restricted Access : Only personnel directly involved in the procedure and trained in handling hazardous compounds should be in the immediate vicinity.
Mandatory Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling Cyanine7 hydrazide in various common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical splash goggles AND a face shield.[7][8] | Double-gloving with nitrile gloves.[6][7] | Full-length, cuffed lab coat (flame-resistant if solvents are flammable).[7] | Required only if a fume hood is not available or malfunctioning (N95 or higher, as determined by a risk assessment).[7] |
| Preparing Stock Solutions | Chemical splash goggles.[9] | Double-gloving with nitrile gloves.[7] | Full-length, cuffed lab coat.[6] | Not required if performed in a certified fume hood. |
| Handling Dilute Solutions | Safety glasses with side shields.[9] | Single pair of nitrile gloves. | Standard lab coat. | Not required. |
| Cleaning Spills | Chemical splash goggles AND a face shield.[8] | Heavy-duty nitrile or butyl rubber gloves.[8] | Chemical-resistant apron over a lab coat.[5] | Required. A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[7][8] |
Causality Behind PPE Choices:
-
Eye and Face Protection : When handling the solid powder, there is a significant risk of aerosolization and splashing. Chemical splash goggles provide a seal around the eyes, while a face shield protects the rest of the face.[8][9]
-
Hand Protection : Double-gloving provides an extra layer of protection against pinholes or tears in the outer glove. Nitrile gloves offer good resistance to a wide range of chemicals, but it is always best practice to consult a glove manufacturer's compatibility chart.[7]
-
Body Protection : A full-length, cuffed lab coat prevents skin contact on the arms and body. The cuffed sleeves provide a better seal with gloves. A chemical-resistant apron is added during spill cleanup for an additional barrier against larger quantities of the substance.[5]
Step-by-Step Protocol: Preparing a Cyanine7 Hydrazide Stock Solution
This protocol integrates the use of PPE at every stage to ensure a self-validating system of safety.
Preparation (Inside the Fume Hood):
-
Don all required PPE as specified for "Preparing Stock Solutions" in the table above.
-
Cover the work surface inside the fume hood with disposable bench paper.
-
Assemble all necessary equipment: vial of Cy7 hydrazide, micro-spatula, volumetric flask, solvent (e.g., DMSO or DMF), pipette, and a designated waste container.[6]
Procedure:
-
Carefully open the vial containing the solid Cy7 hydrazide, ensuring the sash of the fume hood is at the appropriate height.
-
Using a micro-spatula, carefully weigh the desired amount of powder onto weighing paper or directly into the volumetric flask. Avoid any actions that could generate dust.
-
Add the solvent to the flask, cap it securely, and mix by inversion or sonication until the dye is fully dissolved.
-
Once dissolved, transfer the solution to a clearly labeled storage vial.
Post-Procedure & Cleanup:
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Carefully fold the disposable bench paper inward, containing any potential contamination, and place it in the designated solid hazardous waste container.[10]
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
With the inner gloves still on, wipe down the work area.
-
Remove the inner gloves and lab coat, and wash hands thoroughly with soap and water.
Emergency and Disposal Plans
In Case of Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
Spill Cleanup:
-
Alert others in the area and evacuate if the spill is large.
-
Don the appropriate PPE for spill cleanup.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in the hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
Waste Disposal:
-
All solid waste contaminated with Cyanine7 hydrazide (e.g., gloves, pipette tips, bench paper) must be collected in a clearly labeled hazardous waste container.[10][13]
-
Liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour cyanine dye solutions down the drain.[13]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling Cyanine7 hydrazide.
Caption: Procedural workflow for handling Cyanine7 hydrazide.
References
-
UNC Charlotte . Hydrazine and Other Corrosive and Flammable PHS. Available at: [Link]
-
University of Southern California . Hydrazine - Risk Management and Safety. Available at: [Link]
-
Chem Service, Inc. . SAFETY DATA SHEET - Cyanazine. (January 26, 2021). Available at: [Link]
-
ResearchGate . Do you have any advice to handle Cy 5 dye?. (January 31, 2022). Available at: [Link]
-
Hazardous Waste Experts . Affordable Nationwide Lab Pack Disposal Services. Available at: [Link]
-
University of Washington . Cyanine Dye Purification Protocol. (September 18, 1998). Available at: [Link]
-
National Institutes of Health . NIH Waste Disposal Guide 2022. Available at: [Link]
-
Monterey AgResources . MATERIAL SAFETY DATA SHEET - MARK-IT RED. Available at: [Link]
-
The University of Vermont . Chemical Waste Management. Available at: [Link]
-
King County . Laboratory Waste Management Guide. (December 01, 2015). Available at: [Link]
-
New Jersey Department of Health . Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) . Hydrazines | ToxFAQs™. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Hydrazine | Hazard Summary. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nj.gov [nj.gov]
- 3. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. arxada.com [arxada.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemical Waste Management | Department of Environmental Health and Safety | The University of Vermont [uvm.edu]
- 14. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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